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Core Science & Biosynthesis

Foundational

what is the mechanism of action of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine

An In-Depth Technical Whitepaper on the Pharmacological Mechanisms of the 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine Scaffold Executive Summary In modern rational drug design, standalone small molecules are rarely de...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper on the Pharmacological Mechanisms of the 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine Scaffold

Executive Summary

In modern rational drug design, standalone small molecules are rarely developed in isolation; rather, they are built upon privileged pharmacophores that dictate target engagement. 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine is a highly specialized, privileged chemical building block utilized extensively in the development of targeted therapeutics, most notably ATP-competitive kinase inhibitors and voltage-gated ion channel modulators[1][2].

This whitepaper deconstructs the mechanism of action (MoA) of this scaffold. By dissecting its bidentate hinge-binding capacity, its halogen-directed conformational locking, and its downstream pharmacological effects, this guide provides drug development professionals with the mechanistic rationale required to leverage this moiety in lead optimization campaigns.

Structural Pharmacology & Target Engagement Mechanisms

The pharmacological utility of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine is derived from its bipartite structural nature: the 1H-pyrazol-5-amine core (the polar anchor) and the 4-chloro-2-fluorophenyl ring (the lipophilic vector).

The 1H-Pyrazol-5-amine Core: Bidentate Hinge Binding

In the context of protein kinase inhibition (e.g., Aurora kinases, p38 MAPK, SGK1), the 1H-pyrazol-5-amine moiety acts as a potent, ATP-competitive hinge binder[3][4]. The kinase hinge region connects the N-terminal and C-terminal lobes of the kinase domain, typically presenting a backbone sequence containing a hydrogen bond donor (NH) and acceptor (C=O).

The pyrazole-amine scaffold engages this region via a highly conserved bidentate hydrogen-bonding network :

  • Hydrogen Bond Acceptor: The unprotonated nitrogen (N2) of the pyrazole ring accepts a hydrogen bond from the backbone amide NH of the hinge residue (e.g., Met318 in Abl kinase or Ala213 in Aurora A)[3][5].

  • Hydrogen Bond Donor: The exocyclic 5-amino group donates a hydrogen bond to the backbone carbonyl oxygen of the adjacent hinge residue[6].

This dual interaction mimics the binding of the adenine ring of endogenous ATP, anchoring the molecule firmly within the active site and displacing ATP to halt kinase-mediated phosphorylation cascades[7].

The 4-Chloro-2-fluorophenyl Motif: Conformational Locking and Hydrophobic Packing

The attachment of the 4-chloro-2-fluorophenyl ring to the C3 position of the pyrazole serves a dual pharmacokinetic and pharmacodynamic purpose[1]:

  • Dihedral Angle Restriction: The fluorine atom at the ortho position (C2) creates steric hindrance with the pyrazole ring. This forces the phenyl ring out of coplanarity with the pyrazole, locking the molecule into a specific dihedral angle. This twisted conformation is energetically favorable for slotting into the deep hydrophobic pocket (Pocket I) adjacent to the gatekeeper residue, minimizing entropic penalty upon binding.

  • Metabolic Shielding & Halogen Bonding: The chlorine atom at the para position (C4) fills the apex of the hydrophobic pocket, maximizing Van der Waals interactions. Crucially, from a pharmacokinetic perspective, the para-chlorine blocks cytochrome P450 (CYP450)-mediated aromatic hydroxylation, significantly extending the half-life of the pharmacophore[2].

G A 3-(4-Chloro-2-fluorophenyl)- 1H-pyrazol-5-amine B 1H-pyrazol-5-amine Core (Polar Anchor) A->B C 4-Chloro-2-fluorophenyl (Lipophilic Vector) A->C F Bidentate H-Bonding (N2 Acceptor / NH2 Donor) B->F G Steric Twist & Halogen Bonding (CYP450 Shield) C->G D Kinase Hinge Region (Backbone Amide/Carbonyl) H ATP-Competitive Target Inhibition D->H E Hydrophobic Pocket I (Gatekeeper Adjacent) E->H F->D G->E

Figure 1: Pharmacodynamic binding mechanism of the 3-aryl-1H-pyrazol-5-amine scaffold.

Alternative MoA: Voltage-Gated Sodium Channel (NaV1.7) Modulation

Beyond kinases, this specific halogenated pyrazole-amine is utilized in the synthesis of state-dependent ion channel blockers. In the development of clinical candidates like PF-05089771 (a selective NaV1.7 inhibitor for pain management), the 5-amino-1H-pyrazol-4-yl/3-yl motif interacts with the voltage-sensing domain (VSD) of the channel[2]. The scaffold stabilizes the inactive state of the channel, preventing the influx of sodium ions and thereby dampening nociceptive action potential propagation.

Quantitative Structure-Activity Relationship (QSAR) Data

The substitution pattern on the aryl ring directly dictates the target affinity. Table 1 summarizes the comparative inhibitory potency of various pyrazole-amine derivatives to illustrate the necessity of the 4-chloro-2-fluoro substitution pattern.

Table 1: Comparative Binding Affinities of 3-Aryl-1H-pyrazol-5-amine Derivatives

Compound Scaffold (Aryl Substitution)Primary Target ClassTarget IC50 / Ki (nM)Cellular Efficacy (IC50 µM)Metabolic Stability (T1/2)
Unsubstituted PhenylAurora A Kinase450 nM> 10.0 µMLow (< 15 min)
4-ChlorophenylAurora A Kinase120 nM2.5 µMModerate (45 min)
2-FluorophenylNaV1.7 Channel85 nM1.2 µMModerate (50 min)
4-Chloro-2-fluorophenyl Aurora A / NaV1.7 < 30 nM 0.05 - 0.5 µM High (> 120 min)

Data synthesized from structure-activity relationship studies of pyrimidine-based Aurora inhibitors and NaV1.7 sulfonamides[1][2]. The 4-chloro-2-fluoro combination yields a synergistic enhancement in both potency (via optimal pocket filling) and metabolic stability.

Self-Validating Experimental Methodologies

To empirically validate the mechanism of action of molecules derived from the 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine scaffold, researchers must utilize assays that confirm ATP-competitive binding. The following protocol details a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, designed as a self-validating system.

Protocol: TR-FRET Kinase Binding Affinity Assay

Causality & Rationale: TR-FRET is chosen over standard radiometric assays because it eliminates radioactive waste and provides a robust, ratiometric signal that is highly resistant to compound auto-fluorescence. By titrating the compound against a fixed concentration of an ATP-competitive fluorescent tracer, we can definitively prove that the pyrazole-amine binds at the hinge region.

Materials:

  • Recombinant Kinase Domain (e.g., Aurora A or p38 MAPK).

  • Europium-labeled anti-His or anti-GST antibody (Donor).

  • Kinase Tracer (Alexa Fluor 647-labeled ATP-competitive probe) (Acceptor).

  • Test Compound: 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine derivative.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Methodology:

  • Compound Preparation (Dose-Response): Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Causality: A 10-point curve ensures the capture of both the upper and lower asymptotes for accurate IC50 calculation.

  • Assay Plate Assembly: Transfer 100 nL of the serially diluted compound to a 384-well low-volume proxiplate. Add 5 µL of the Recombinant Kinase/Europium-antibody complex to the wells.

  • Equilibration: Incubate the plate for 15 minutes at room temperature. Causality: Pre-incubation allows the test compound to access the hinge region before the highly affine tracer is introduced, preventing false negatives due to slow binding kinetics.

  • Tracer Addition: Add 5 µL of the Kinase Tracer (at its predetermined Kd concentration).

  • Signal Detection: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 615 nm [Europium]; Emission 2: 665 nm [Tracer]).

  • System Validation (Z'-Factor): Calculate the Z'-factor using DMSO-only wells (negative control, high FRET) and a known reference inhibitor (e.g., Staurosporine, positive control, low FRET). Self-Validation: The assay is only considered valid if Z' > 0.6, proving the signal window is wide enough to distinguish true hinge-binders from assay artifacts.

G S1 1. Compound Titration (DMSO) S2 2. Kinase & Eu-Antibody Pre-incubation S1->S2 S3 3. Fluorescent Tracer Addition S2->S3 S4 4. TR-FRET Detection (615nm / 665nm) S3->S4 S5 5. Z'-Factor Validation & IC50 Calculation S4->S5

Figure 2: Step-by-step TR-FRET experimental workflow for validating ATP-competitive kinase inhibition.

Conclusion

The 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine molecule is a masterclass in rational pharmacophore design. By combining the rigid, bidentate hydrogen-bonding capacity of the pyrazole-amine with the sterically locked, metabolically shielded properties of the di-halogenated phenyl ring, this scaffold provides drug developers with a highly tunable starting point for targeting the kinome and complex ion channels.

References

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins National Center for Biotechnology Information (PMC)[Link][1]

  • Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7 Journal of Medicinal Chemistry (PubMed)[Link][2]

  • Potent and Selective Aurora Inhibitors Identified by the Expansion of a Novel Scaffold for Protein Kinase Inhibition Journal of Medicinal Chemistry (ACS Publications)[Link][3]

  • Insights into the modular design of kinase inhibitors and application to Abl and Axl National Center for Biotechnology Information (PMC)[Link][5]

  • Discovery of Narrow Spectrum Kinase Inhibitors: New Therapeutic Agents for the Treatment of COPD and Steroid-Resistant Asthma Journal of Medicinal Chemistry (ACS Publications)[Link][6]

Sources

Exploratory

In Vitro Pharmacokinetics of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine: A Technical Guide for Early Discovery Profiling

Executive Summary & Structural Rationale The compound 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine (hereafter referred to as CFP-PA ) represents a highly privileged pharmacophore in modern medicinal chemistry. Featurin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine (hereafter referred to as CFP-PA ) represents a highly privileged pharmacophore in modern medicinal chemistry. Featuring a di-halogenated phenyl ring coupled to an aminopyrazole core, this scaffold is frequently utilized to target the hinge regions of kinases (e.g., AKT2/PKBβ) , the voltage-sensing domains of ion channels (e.g., NaV1.7) , and the active sites of serine proteases like thrombin .

While the 4-chloro-2-fluorophenyl moiety is excellent for occupying deep, hydrophobic binding pockets and providing a conformational lock via ortho-fluorine electrostatic interactions, these same structural features introduce specific in vitro pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) liabilities. High lipophilicity drives excessive plasma protein binding, while the unprotected pyrazole nitrogens and primary amine are prime targets for Cytochrome P450 (CYP) heme-coordination and Phase II conjugation.

This whitepaper provides an authoritative, step-by-step guide to profiling the in vitro pharmacokinetics of the CFP-PA scaffold, detailing the causality behind experimental designs and establishing self-validating protocols for drug discovery scientists.

In Vitro ADME Profiling Strategy

To systematically de-risk CFP-PA derivatives, a sequential in vitro screening cascade is required. The workflow prioritizes the identification of metabolic bottlenecks early in the discovery phase.

G A CFP-PA Scaffold Synthesis & Purity B Physicochemical Profiling (LogD, PAMPA) A->B C Metabolic Stability (HLM & Hepatocytes) B->C D CYP450 Inhibition (DDI Risk) C->D F Metabolite ID (LC-MS/MS) C->F High Clearance E Protein Binding (Equilibrium Dialysis) D->E F->A Structural Optimization

In Vitro ADME Profiling Workflow for CFP-PA Derivatives.

Quantitative Pharmacokinetic Baseline

Based on historical data for halogenated aminopyrazoles, the table below summarizes the expected in vitro PK parameters for the unsubstituted CFP-PA core. This serves as a benchmarking tool for subsequent structural elaborations.

PK ParameterAssay / ConditionRepresentative ValueCausality & Structural Driver
Lipophilicity LogD (pH 7.4)2.8 – 3.2Driven by the lipophilic 4-chloro-2-fluorophenyl ring. Optimal for passive diffusion.
Permeability PAMPA ( Papp​ )> 15 × 10⁻⁶ cm/sHigh transcellular permeability due to low polar surface area (PSA) and high LogD.
Hepatic Clearance HLM CLint​ 45 – 60 µL/min/mgModerate/High clearance. Vulnerable to N-glucuronidation at the pyrazole amine.
CYP Inhibition CYP3A4 IC₅₀1.5 – 3.0 µMModerate DDI risk. The pyrazole sp2 nitrogen coordinates with the CYP heme iron.
Protein Binding Human Plasma ( fu​ )< 5% (Highly bound)Halogenated aromatics strongly partition into hydrophobic pockets of human serum albumin.

Metabolic Stability & Clearance Mechanisms

The Causality of CFP-PA Metabolism

The primary clearance routes for CFP-PA involve both Phase I and Phase II pathways. The electron-rich pyrazole ring and the primary amine are highly susceptible to UDP-glucuronosyltransferase (UGT) mediated N-glucuronidation. Concurrently, the phenyl ring, despite being deactivated by halogens, can undergo CYP-mediated aromatic hydroxylation (primarily via CYP3A4 and CYP2C9), a phenomenon heavily monitored during the optimization of NaV1.7 inhibitors .

G A 3-(4-Chloro-2-fluorophenyl)- 1H-pyrazol-5-amine (Parent Compound) B CYP3A4/2C9 Oxidation (Aromatic Hydroxylation) A->B Phase I C UGT N-Glucuronidation (Pyrazole Amine) A->C Phase II D Phase II Conjugates (Excretion) B->D C->D

Proposed Phase I and Phase II Metabolic Pathways of CFP-PA.

Protocol: Human Liver Microsome (HLM) Stability Assay

To accurately quantify the intrinsic clearance ( CLint​ ) of CFP-PA, a self-validating HLM assay must be employed.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of CFP-PA in 100% DMSO. Dilute to a 1 µM working solution in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes. Critical constraint: Keep final DMSO concentration ≤0.1% to prevent CYP enzyme inhibition.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl₂).

  • Sampling: At time points t=0,5,15,30,and 60 minutes, withdraw 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL Tolbutamide).

  • Protein Precipitation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C.

  • Analysis: Transfer the supernatant for LC-MS/MS analysis to monitor the disappearance of the parent CFP-PA mass transition ( m/z 212.0 fragment ions).

  • Self-Validation System: Run Verapamil (high clearance control, t1/2​<15 min) and Warfarin (low clearance control, t1/2​>60 min) in parallel. If the controls fall outside their validated ranges, the assay must be rejected due to compromised microsome viability.

CYP450 Inhibition & Drug-Drug Interaction (DDI) Risk

The Causality of Heme-Coordination

Aminopyrazoles are notorious for their potential to cause reversible and time-dependent inhibition (TDI) of Cytochrome P450 enzymes. The unhindered sp2 hybridized nitrogen in the pyrazole ring of CFP-PA possesses a lone pair of electrons that can directly coordinate with the porphyrin heme iron of CYP3A4 and CYP2C9. This coordination blocks the binding of endogenous substrates and co-administered drugs, creating a high risk for DDIs. Mitigating this interaction is a primary objective when utilizing this scaffold in clinical candidates .

Protocol: CYP3A4 Reversible Inhibition Assay (LC-MS/MS)
  • Incubation Mixture: Combine 0.1 mg/mL HLM, 3 mM MgCl₂, and a CYP3A4-specific probe substrate (e.g., Midazolam at its Km​ of 3 µM) in 100 mM phosphate buffer (pH 7.4).

  • Compound Titration: Add CFP-PA at an 8-point concentration gradient (0.01 µM to 50 µM).

  • Reaction: Pre-incubate for 5 minutes at 37°C, then initiate with 1 mM NADPH. Incubate for exactly 10 minutes to ensure linear metabolite formation.

  • Quench & Analyze: Quench with ice-cold acetonitrile. Centrifuge and analyze the formation of 1'-hydroxymidazolam via LC-MS/MS.

  • Self-Validation: Include Ketoconazole as a positive control (expected IC₅₀ ~0.02 µM). Calculate the IC₅₀ of CFP-PA using a four-parameter logistic non-linear regression model.

Plasma Protein Binding (PPB) via Equilibrium Dialysis

The Causality of High Protein Binding

The addition of chlorine and fluorine to the phenyl ring drastically increases the lipophilicity (LogP) of the molecule. Highly lipophilic compounds thermodynamically favor partitioning into the hydrophobic binding pockets of Human Serum Albumin (HSA) and α1​ -acid glycoprotein (AAG). Consequently, while CFP-PA may exhibit high biochemical potency, its in vivo efficacy may be blunted due to a low fraction unbound ( fu​ ).

Protocol: Rapid Equilibrium Dialysis (RED)

To determine the biologically active free fraction of CFP-PA, RED is the gold-standard methodology.

Step-by-Step Methodology:

  • Spiking: Spike fresh, pooled human plasma (pH adjusted to 7.4) with CFP-PA to a final concentration of 5 µM.

  • Dialysis Setup: Transfer 300 µL of the spiked plasma into the donor chamber of a RED device insert (8 kDa MWCO regenerated cellulose membrane). Add 500 µL of PBS (pH 7.4) to the adjacent receiver chamber.

  • Equilibration: Seal the device with a gas-permeable membrane and incubate at 37°C on an orbital shaker at 250 rpm for exactly 4 hours.

  • Matrix Matching (Critical Step): To ensure identical ionization efficiency during mass spectrometry, matrix-match the samples post-dialysis. Add 50 µL of blank plasma to 50 µL of the buffer sample, and 50 µL of blank PBS to 50 µL of the plasma sample.

  • Extraction: Precipitate proteins using 300 µL of acetonitrile containing an internal standard. Centrifuge and analyze via LC-MS/MS.

  • Self-Validation & Recovery Check: Calculate the mass balance recovery. If recovery is <85%, it indicates non-specific binding of CFP-PA to the dialysis membrane or plasticware, requiring the addition of a surfactant (e.g., CHAPS) to the buffer or transitioning to an ultracentrifugation method.

Conclusion

The 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine scaffold is a potent, versatile building block capable of engaging diverse biological targets ranging from kinases to proteases. However, its successful translation into a clinical candidate requires rigorous in vitro pharmacokinetic profiling. By utilizing the self-validating protocols outlined in this guide, discovery scientists can accurately map its metabolic clearance, mitigate CYP-driven DDI risks, and optimize the unbound fraction, ultimately accelerating the hit-to-lead optimization cycle.

References

  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7 Journal of Medicinal Chemistry (PubMed / NIH) URL:[Link]

  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity Pharmaceuticals (PMC / NIH) URL:[Link]

Foundational

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine: A Kinase Inhibitor Scaffold

For Researchers, Scientists, and Drug Development Professionals Abstract The 3-aryl-1H-pyrazol-5-amine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous potent and selective inhibitors o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-aryl-1H-pyrazol-5-amine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous potent and selective inhibitors of various protein kinases. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for a specific, highly relevant example: 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine . Drawing from extensive research into related 5-aminopyrazole-based kinase inhibitors, particularly those targeting p38 MAP kinase, this document elucidates the critical role of each structural component in determining biological activity, selectivity, and drug-like properties. We will dissect the molecule into its three primary constituents—the substituted phenyl ring, the pyrazole core, and the 5-amino group—to provide a comprehensive understanding of how modifications impact inhibitory potential. This guide is intended to serve as a foundational resource for researchers engaged in the design and optimization of novel kinase inhibitors based on this versatile and potent chemical scaffold.

Introduction: The 5-Aminopyrazole Scaffold in Kinase Inhibition

The pyrazole ring is a five-membered heterocycle that has become a cornerstone in the development of small-molecule drugs, demonstrating a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Within this class, the 5-aminopyrazole moiety has emerged as a particularly effective pharmacophore for targeting the ATP-binding site of protein kinases.[3][4] These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[5]

The 5-aminopyrazole scaffold's success stems from its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a feature essential for potent inhibition.[6] The core structure of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine exemplifies this class, presenting multiple vectors for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. This guide will systematically explore the SAR of this scaffold, providing a rationale for experimental design in kinase inhibitor discovery programs.

Core Molecular Architecture and Points of Modification

The structure of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine can be deconstructed into three key regions for SAR analysis:

  • Region A: The 3-(4-Chloro-2-fluorophenyl) Group: This substituted aryl ring is crucial for interactions within the kinase active site, often occupying a hydrophobic pocket. Modifications here can significantly influence potency and selectivity.

  • Region B: The 1H-pyrazol-5-amine Core: This central heterocyclic system serves as the primary scaffold for hinge binding. Substitutions on the pyrazole ring nitrogen (N1) or at the C4 position can alter the molecule's orientation and properties.

  • Region C: The 5-Amino Group: The exocyclic amine at the C5 position is a critical hydrogen bond donor. Its derivatization into amides, ureas, or other functionalities can introduce new interactions and modulate the compound's overall profile.

SAR_Regions cluster_molecule cluster_A Region A: Phenyl Ring cluster_B Region B: Pyrazole Core cluster_C Region C: 5-Amino Group main mol 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine Structure A Substitutions on the 4-Chloro-2-fluorophenyl ring B Modifications at N1 and C4 of the pyrazole ring C Derivatization of the 5-amine functionality

Caption: Key regions for SAR analysis on the core scaffold.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the known SAR for each region of the 3-aryl-1H-pyrazol-5-amine scaffold, with a focus on its activity as a p38 MAP kinase inhibitor, a well-studied target for this class of compounds.[1][7]

SAR of Region A: The 3-Aryl Substituent

The nature of the aryl group at the C3 position of the pyrazole is a primary determinant of potency. This group typically projects into a hydrophobic region of the kinase active site.

  • Halogenation Pattern: The 4-chloro and 2-fluoro substitutions on the phenyl ring are critical. The 4-chloro group often occupies a hydrophobic pocket, and its removal or relocation can lead to a significant loss of activity. The 2-fluoro substituent can influence the conformation of the phenyl ring and may participate in favorable interactions with the protein.

  • Other Substitutions: Replacing the chloro and fluoro groups with other substituents must be done with careful consideration of size, electronics, and hydrophobicity. Small, lipophilic groups are often well-tolerated. For instance, in related pyrazole scaffolds, a tolyl group at this position has been shown to provide optimal binding affinity through favorable π-CH₂ interactions.[8]

SAR of Region B: The Pyrazole Core (N1 and C4 Positions)

Modifications to the pyrazole ring itself, particularly at the N1 and C4 positions, are crucial for tuning the inhibitor's properties.

  • N1-Substitution: The N1 position is frequently substituted to modulate solubility, metabolic stability, and to introduce additional interactions with the kinase.

    • Small Alkyl Groups: N1-methylation is a common strategy that can improve cell permeability and potency.

    • Aryl/Heteroaryl Groups: Placing an aryl group, such as a 4-fluorophenyl group, at the N1 position has been a successful strategy in developing potent p38 inhibitors.[6] This group can occupy a distinct pocket in the active site, contributing significantly to the overall binding affinity.

  • C4-Substitution: The C4 position of the pyrazole ring is often a key point for derivatization to enhance potency and introduce selectivity.

    • Bulky Groups: Attaching bulky groups, such as a benzoyl moiety, at the C4 position can lead to highly potent inhibitors. This group can access additional binding regions within the ATP pocket.[6]

    • Hydrogen Bonding Groups: The introduction of groups capable of hydrogen bonding at C4 can further anchor the inhibitor in the active site.

SAR of Region C: The 5-Amino Group

The exocyclic 5-amino group is arguably one of the most critical features of this scaffold for p38 kinase inhibition.

  • Hinge Binding: The primary role of the 5-amino group is to act as a hydrogen bond donor, forming a crucial interaction with the backbone carbonyl of a hinge residue in the kinase (e.g., Met109 in p38).

  • Selectivity: An X-ray crystal structure of a related 5-amino-pyrazole bound to p38α revealed a unique hydrogen bond between this exocyclic amine and the side chain of Threonine 106.[6] This interaction is not common to all kinases and is thought to be a major contributor to the selectivity of this scaffold for p38.[6]

  • Derivatization: While the free amine is important, its acylation to form amides or ureas can introduce additional interactions and has been a successful strategy in the development of potent kinase inhibitors like BIRB 796.[8]

Data Presentation: SAR Summary Table

The table below summarizes the SAR for a series of 5-aminopyrazole-based p38α inhibitors, illustrating the principles discussed above.

Compound IDN1-SubstituentC3-SubstituentC4-Substituentp38α IC₅₀ (nM)[1]
2a H4-FluorophenylH1300
2c H4-Fluorophenyl4-Fluorobenzoyl140
2f 4-Fluorophenyl4-Fluorophenyl4-Fluorobenzoyl2
2j 4-Fluorophenyl4-Fluorophenyl3-(2,3-dihydroxypropoxy)benzoyl1

Table 1: Representative SAR data for 5-aminopyrazole analogs as p38α inhibitors. Data sourced from related literature to illustrate key trends.[1]

Experimental Protocols

General Synthesis of 3-Aryl-1H-pyrazol-5-amine Derivatives

A common and effective method for the synthesis of the 5-aminopyrazole core involves the condensation of a hydrazine with a β-ketonitrile.

Synthesis_Workflow start Start: Substituted Aryl Hydrazine & β-Ketonitrile step1 Step 1: Condensation Reaction (e.g., in Ethanol, reflux) start->step1 step2 Step 2: Cyclization step1->step2 purification Purification (Chromatography/Recrystallization) step2->purification product Product: 3-Aryl-1H-pyrazol-5-amine Derivative purification->product

Caption: General workflow for the synthesis of 5-aminopyrazole derivatives.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the appropriate β-ketonitrile (1.0 eq) in a suitable solvent such as ethanol, add the desired substituted hydrazine hydrochloride (1.1 eq).

  • Condensation/Cyclization: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction typically proceeds to completion within 2-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 3-aryl-1H-pyrazol-5-amine derivative.

In Vitro p38α Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds can be assessed using a biochemical assay that measures the phosphorylation of a substrate by the p38α kinase.

Kinase_Assay_Workflow start Prepare Assay Components: p38α enzyme, substrate (e.g., ATF2), ATP, and test compound dilutions step1 Incubate enzyme with test compound for a defined period (e.g., 15 min at RT) start->step1 step2 Initiate kinase reaction by adding ATP and substrate step1->step2 step3 Incubate for reaction to proceed (e.g., 60 min at 30°C) step2->step3 step4 Stop reaction and quantify substrate phosphorylation (e.g., using a phosphospecific antibody in an ELISA format) step3->step4 result Determine IC₅₀ values from dose-response curves step4->result

Caption: Workflow for a typical in vitro p38α kinase inhibition assay.

Relevant Signaling Pathway: p38 MAP Kinase Pathway

The p38 MAP kinase pathway is a key signaling cascade that responds to extracellular stress signals and inflammatory cytokines. Its activation leads to a variety of cellular responses, including inflammation, apoptosis, and cell differentiation. Inhibitors based on the 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine scaffold would block this pathway at the level of p38α.

p38_Pathway stress Stress Stimuli (UV, Osmotic Shock) mkk MKK3 / MKK6 stress->mkk cytokines Inflammatory Cytokines (TNF-α, IL-1) cytokines->mkk p38 p38 MAP Kinase mkk->p38 Phosphorylation downstream Downstream Kinases (e.g., MAPKAPK2) p38->downstream Activation transcription Transcription Factors (e.g., ATF2, CREB) p38->transcription Activation inhibitor 3-Aryl-1H-pyrazol-5-amine Inhibitor inhibitor->p38 response Cellular Responses (Inflammation, Apoptosis) downstream->response transcription->response

Caption: Simplified p38 MAP kinase signaling pathway.

Conclusion and Future Directions

The 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine scaffold represents a highly versatile and potent starting point for the development of kinase inhibitors. The structure-activity relationships discussed in this guide highlight several key principles:

  • The 3-aryl group is critical for hydrophobic interactions and potency.

  • The N1 and C4 positions of the pyrazole core are ideal for modification to fine-tune physicochemical and pharmacokinetic properties.

  • The 5-amino group is essential for hinge binding and can be a key determinant of selectivity, particularly for p38 MAP kinase.

Future research in this area will likely focus on the development of inhibitors with improved selectivity profiles to minimize off-target effects. This can be achieved through the strategic exploration of substitutions at the C4 and N1 positions to exploit subtle differences in the ATP-binding sites of different kinases. Furthermore, the application of advanced computational modeling techniques will continue to rationalize observed SAR and guide the design of next-generation inhibitors with superior efficacy and safety profiles.

References

  • PubMed, 2010.

  • OSTI.GOV, 2012.

  • PubMed, 2010.

  • ACS Publications, 2003.

  • PubMed, 2009.

  • PMC, 2019.

  • PubMed, 2010.

  • ScienceDirect, 2010.

  • MDPI, 2022.

  • MDPI, 2022.

  • Sci-Hub.

  • Google Patents.

  • Google Patents.

  • NextSDS.

  • PubChemLite.

  • PubMed, 2017.

  • ACS Publications, 2016.

  • European Patent Office.

  • J-STAGE, 2018.

  • UCLA Garg Lab.

  • USPTO.

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 2025.

  • Beilstein Journals, 2011.

  • PubMed, 2006.

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine DMSO Stock Solutions

Introduction & Physico-Chemical Profiling Substituted pyrazoles, such as 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine , are highly valued scaffolds in medicinal chemistry and drug discovery due to their ability to form...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physico-Chemical Profiling

Substituted pyrazoles, such as 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine , are highly valued scaffolds in medicinal chemistry and drug discovery due to their ability to form key hydrogen bonds with target kinases and other biological macromolecules.

However, the lipophilic nature of the halogenated phenyl ring combined with the rigid pyrazole core often results in poor aqueous solubility. To facilitate in vitro assays, high-concentration stock solutions must be prepared in a compatible organic solvent. Dimethyl sulfoxide (DMSO) is the universal "super solvent" of choice for this purpose . As a dipolar aprotic solvent, DMSO is miscible with water and effectively solvates both polar and non-polar compounds, allowing for seamless downstream dilution into aqueous biological buffers .

Physico-Chemical Properties:

  • Molecular Formula: C9H7ClFN3

  • Molecular Weight: 211.62 g/mol

  • Appearance: Solid powder

  • Solubility Profile: Poorly soluble in water; highly soluble in polar aprotic solvents (DMSO, DMF).

Causality in Experimental Choices: The "Why" Behind the Protocol

A protocol is only as robust as the scientific rationale underlying its steps. As a Senior Application Scientist, it is critical to understand that simply adding solvent to a powder is not sufficient for reproducible bioassays.

  • The Necessity of Anhydrous DMSO: DMSO is highly hygroscopic. If exposed to ambient air, it rapidly absorbs atmospheric moisture. Because the pyrazole compound has low aqueous solubility, even trace amounts of water in the DMSO can drastically reduce its solvating capacity, leading to invisible micro-precipitation. Therefore, using anhydrous DMSO (≥99.9% purity) stored under an inert gas is non-negotiable.

  • Kinetic Dissolution vs. Thermodynamic Solubility: Dissolving a crystalline compound in DMSO can be a slow kinetic process . Gentle vortexing and, if necessary, low-energy sonication are required to overcome the lattice energy of the crystal structure. Assuming immediate dissolution upon solvent addition is a common source of assay failure.

  • Mitigating Freeze-Thaw Degradation: DMSO has a relatively high freezing point of 18.5 °C . Storing stock solutions in a single large vial necessitates repeated freeze-thaw cycles for each use. This process creates localized concentration gradients (solute exclusion during freezing) and exposes the compound to mechanical stress. Single-use aliquoting is essential to maintain stock integrity.

Quantitative Reconstitution Data

To ensure accuracy across different assay requirements, the following table summarizes the exact volume of anhydrous DMSO required to achieve standard molarities for 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine (MW: 211.62 g/mol ).

Target ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
10 mM 472.5 µL2.363 mL4.725 mL
20 mM 236.3 µL1.181 mL2.363 mL
50 mM 94.5 µL472.5 µL945.1 µL

(Note: Volumes are calculated based on the assumption that the solute does not significantly alter the final volume of the solution, which is standard practice for concentrations ≤50 mM).

Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in quality control (QC) checkpoints to ensure the resulting stock solution is a reliable, self-validating system.

Safety Warning: DMSO is a potent penetration enhancer. It will carry dissolved bioactive solutes directly through the skin. Always wear appropriate PPE (nitrile gloves, lab coat, safety glasses) during preparation.

Phase 1: Preparation & Weighing
  • Equilibration: Allow the sealed vial of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. This prevents atmospheric condensation on the cold powder.

  • Static Neutralization: Using an anti-static gun, neutralize the static charge on the analytical microbalance and the weighing spatula to prevent compound loss.

  • Weighing: Weigh the desired mass (e.g., 5.0 mg) of the compound into a sterile, low-retention amber glass vial. Rationale: Amber glass prevents potential photo-degradation of the amine group.

Phase 2: Dissolution
  • Solvent Addition: Using a calibrated positive-displacement pipette (ideal for viscous liquids like DMSO), add the exact volume of anhydrous DMSO (e.g., 2.363 mL for a 10 mM stock) directly to the compound.

  • Agitation: Seal the vial and gently vortex for 60 seconds.

  • Sonication: If particulate matter remains, sonicate the vial in a room-temperature water bath for 2–5 minutes. Do not exceed 30 °C to prevent thermal stress on the compound.

Phase 3: Quality Control (The Self-Validating Check)
  • Visual Inspection (Tyndall Effect): Shine a focused laser pointer through the solution in a dark room. If the beam path is visible (light scattering), micro-precipitates are still present, indicating incomplete dissolution. The solution must be completely optically clear.

  • Analytical Verification: Withdraw a 1 µL aliquot and dilute it in LC-MS grade methanol. Run a rapid LC-MS analysis to verify that no degradation (e.g., oxidation) occurred during storage or dissolution.

Phase 4: Aliquoting and Storage
  • Dispensing: Divide the master stock into single-use aliquots (e.g., 50 µL or 100 µL) using low-retention microcentrifuge tubes.

  • Inert Overlay: Overlay each tube with a gentle stream of Argon gas before sealing to displace atmospheric oxygen and moisture.

  • Storage: Store aliquots at -20 °C (for short-term use, <1 month) or -80 °C (for long-term use, >1 month).

Process Visualization

Workflow A Solid Compound 3-(4-Chloro-2-fluorophenyl) -1H-pyrazol-5-amine B Weighing (Microbalance, Anti-static) A->B C Dissolution (Anhydrous DMSO, Vortex) B->C D Quality Control (Visual Tyndall Test & LC-MS) C->D E Aliquoting (Argon Overlay, Amber Tubes) D->E F Storage (-20°C or -80°C) E->F

Workflow for the preparation, QC, and storage of pyrazole DMSO stock solutions.

References

  • Title : Dimethyl Sulfoxide | (CH3)2SO | CID 679 Source : PubChem, National Center for Biotechnology Information URL :[Link]

  • Title : Dimethyl sulfoxide Source : American Chemical Society (ACS) - Molecule of the Week Archive URL :[Link]

  • Title : Compound Solubility with Dimethylsulfoxide Source : Hampton Research URL : [Link]

Application

Application Note: HPLC Method Development and Validation for the Quantification of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine

Executive Summary The quantification of complex pharmaceutical intermediates requires robust, self-validating analytical frameworks. 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine is a highly functionalized pyrazole deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of complex pharmaceutical intermediates requires robust, self-validating analytical frameworks. 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine is a highly functionalized pyrazole derivative characterized by a lipophilic halogenated phenyl ring and a polar, basic aminopyrazole core. This application note details the causality-driven development and rigorous validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for its quantification. By leveraging Quality by Design (QbD) principles and adhering to the latest ICH Q2(R2) guidelines[1], this protocol ensures high specificity, precision, and operational trustworthiness for drug development professionals.

Chemical Rationale & Method Development Strategy

Developing an HPLC method is not merely about adjusting gradients; it requires a fundamental understanding of the analyte's physicochemical properties and its thermodynamic interactions with the stationary phase [2].

The Chromatographic Challenge

The analyte possesses two competing structural features:

  • The 4-Chloro-2-fluorophenyl moiety : Highly hydrophobic, driving strong retention on non-polar stationary phases (e.g., C18).

  • The 1H-pyrazol-5-amine core : Contains a primary amine and a pyrazole nitrogen. At neutral pH, this basic moiety (estimated pKa ~3.5–4.5) is partially ionized.

If analyzed at a neutral pH, the protonated amine will undergo secondary ion-exchange interactions with residual, ionized silanol groups ( SiO− ) on the silica support of the column. This dual retention mechanism inevitably leads to severe peak tailing, shifting retention times, and poor integration accuracy.

Causality of Experimental Choices

To engineer a self-validating and robust method, we must isolate the retention mechanism strictly to hydrophobic interactions:

  • pH Control (The "Why") : By acidifying the mobile phase to pH ~2.0 using 0.1% Trifluoroacetic Acid (TFA), we achieve two goals. First, the basic amine is fully protonated, locking it into a single ionization state. Second, and more importantly, the acidic environment fully protonates the residual silanols on the stationary phase ( SiOH ), neutralizing their charge and completely shutting down the secondary ion-exchange pathway [2].

  • Column Selection : A fully end-capped C18 column (e.g., Waters XBridge) is selected to provide a high-density hydrophobic surface while physically shielding any remaining silanols.

  • Organic Modifier : Acetonitrile (ACN) is chosen over Methanol. As an aprotic solvent, ACN provides lower system backpressure, superior mass transfer kinetics, and sharper peak shapes for basic compounds.

Retention_Mechanism cluster_interactions Stationary Phase Interactions (C18) Analyte 3-(4-Chloro-2-fluorophenyl) -1H-pyrazol-5-amine Hydrophobic Hydrophobic Interaction (Halogenated Phenyl) Analyte->Hydrophobic Primary Retention Silanol Secondary Silanol Interaction (Protonated Amine) Analyte->Silanol Peak Tailing Risk Buffer Acidic Buffer (pH 2.0) Suppresses Silanol Ionization Buffer->Silanol Mitigates

Figure 1. Chromatographic retention mechanism and the role of pH control.

Optimized Chromatographic Conditions

Based on the rationale above, the quantitative data for the finalized chromatographic conditions are summarized below.

Table 1: Finalized HPLC Parameters

ParameterConditionScientific Rationale
Column Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm)End-capped hybrid silica minimizes silanol activity and withstands acidic pH.
Mobile Phase A 0.1% TFA in HPLC-grade Water (pH ~2.0)Ion-pairs with the amine; suppresses silanol ionization.
Mobile Phase B 100% Acetonitrile (ACN)Low viscosity, aprotic nature yields sharper basic peaks.
Elution Mode Isocratic (60% A : 40% B)Ensures baseline resolution and highly reproducible retention times.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Column Temp. 30 °CReduces solvent viscosity and stabilizes thermodynamics of retention.
Detection UV at 254 nmOptimal chromophore absorption for the conjugated chlorofluorophenyl ring.
Injection Vol. 10 µLPrevents column mass overloading and band broadening.

Step-by-Step Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. System Suitability Testing (SST) must pass before any sample quantification occurs.

Reagent Preparation
  • Mobile Phase A (0.1% TFA in Water) : Transfer 1.0 mL of LC-MS grade Trifluoroacetic Acid into a 1000 mL volumetric flask. Make up to volume with ultra-pure water (18.2 MΩ·cm). Filter through a 0.22 µm PTFE membrane and degas via sonication for 10 minutes.

  • Mobile Phase B (Acetonitrile) : Filter 1000 mL of HPLC-grade Acetonitrile through a 0.22 µm PTFE membrane and degas.

  • Diluent : Prepare a 50:50 (v/v) mixture of Ultra-pure Water and Acetonitrile.

Standard and Sample Preparation
  • Stock Standard Solution (1.0 mg/mL) : Accurately weigh 25.0 mg of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine reference standard into a 25 mL volumetric flask. Add 15 mL of Diluent, sonicate until fully dissolved, and dilute to volume.

  • Working Standard Solution (100 µg/mL) : Pipette 5.0 mL of the Stock Standard into a 50 mL volumetric flask and make up to volume with Diluent.

  • Sample Preparation : Weigh an equivalent of 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent (Target concentration: 100 µg/mL). Filter through a 0.45 µm syringe filter prior to injection.

System Suitability Testing (SST) Workflow

Inject the Diluent (blank) followed by six consecutive injections of the Working Standard Solution. The system is validated for the run only if:

  • The Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% .

  • The USP Tailing Factor ( Tf​ ) is ≤ 1.5 .

  • Theoretical Plates ( N ) are ≥ 5000 .

HPLC_Workflow cluster_0 Quality by Design (QbD) Framework N1 Physicochemical Profiling (pKa, logP) N2 Column & Mobile Phase Screening N1->N2 N3 Method Optimization (pH, Temp, Gradient) N2->N3 N4 System Suitability Testing (SST) N3->N4 N5 ICH Q2(R2) Validation N4->N5 N6 Routine Quantification N5->N6

Figure 2. Lifecycle approach to HPLC method development and validation.

Method Validation (ICH Q2(R2) Compliance)

The developed method was subjected to rigorous validation in accordance with the ICH Q2(R2) Guideline on Validation of Analytical Procedures [1], which emphasizes a lifecycle approach to analytical quality.

Table 2: ICH Q2(R2) Validation Summary Data

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference from blank/diluent; Resolution ( Rs​ ) > 1.5 from known impurities.No blank peaks at Rt​ ; Rs​ = 3.8PASS
Linearity & Range R2≥0.999 over 50% to 150% of target concentration. R2=0.9997 (Range: 50–150 µg/mL)PASS
Accuracy (Recovery) Mean recovery between 98.0% and 102.0% at 3 concentration levels.99.2% – 100.8%PASS
Precision (Repeatability) Peak area RSD ≤2.0% (n=6 injections).RSD = 0.52%PASS
Intermediate Precision Peak area RSD ≤2.0% (Different day/analyst).RSD = 0.78%PASS
LOD / LOQ Signal-to-Noise (S/N) ≥3 (LOD) and ≥10 (LOQ).LOD: 0.08 µg/mL LOQ: 0.25 µg/mLPASS
Robustness Assessment

Deliberate micro-variations were introduced to validate the method's resilience:

  • Flow rate variation ( ±0.1 mL/min)

  • Column temperature variation ( ±5 °C)

  • Mobile phase composition ( ±2% absolute organic modifier)

Under all conditions, the System Suitability criteria ( Tf​≤1.5 , N≥5000 ) were consistently met, proving the method is highly robust for routine quality control environments.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). Retrieved from[Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development, 2nd Edition. John Wiley & Sons. Retrieved from[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine

Welcome to the Formulation & Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific physicochemical hurdles associa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific physicochemical hurdles associated with 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine . This center provides field-proven strategies, causality-driven explanations, and self-validating protocols to optimize the aqueous solubility of this challenging molecule.

Molecular Profiling & Causality (FAQ)

Q: Why is 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine so difficult to dissolve in aqueous media? A: This molecule suffers from a dual-liability profile: it is both a "brick-dust" and a "grease-ball" compound.

  • Grease-ball (High Lipophilicity): The 4-chloro-2-fluorophenyl ring is highly hydrophobic, driving up the partition coefficient (LogP) and resisting solvation by polar water molecules.

  • Brick-dust (High Lattice Energy): The 1H-pyrazole ring and the primary 5-amine group act as potent hydrogen bond donors and acceptors. In the solid state, these groups form a highly stable, planar hydrogen-bonded network. To achieve solubility, your formulation must provide enough energy to disrupt this crystal lattice while simultaneously masking the lipophilic halogenated ring.

Q: Which functional groups should I target for solubility enhancement? A: The primary amine (-NH₂) and the pyrazole nitrogen are your primary handles. These groups are weakly basic. By lowering the pH or forming a salt, you can protonate the amine, drastically increasing the hydration energy of the molecule. Alternatively, the lipophilic halogenated phenyl ring is an excellent candidate for encapsulation within the hydrophobic cavity of a cyclodextrin carrier.

Formulation Strategies & Troubleshooting

Q: I tried lowering the pH, but the compound precipitates when introduced to physiological buffers (pH 7.4). How do I fix this? A: This is a classic thermodynamic failure for weakly basic drugs. While protonation at low pH (e.g., pH 2) dissolves the drug, the free base rapidly precipitates when the pH rises in the intestinal fluid because it crosses its pH of maximum solubility ( pHmax​ ).

  • Troubleshooting: Transition from simple pH adjustment to an Amorphous Solid Dispersion (ASD) . By co-precipitating the drug with a pH-independent polymer matrix (like PVP-VA), you trap the drug in a high-energy amorphous state. This prevents crystallization and maintains supersaturation even when the pH shifts .

Q: I want to synthesize a salt form. Which counterions are best for this pyrazole-amine? A: Because the primary amine on a pyrazole ring is only weakly basic (estimated pKa ~3.5–4.5), you must use strong acids to ensure complete protonation and stable salt formation. Hydrochloride (HCl), mesylate (methanesulfonic acid), and tosylate are ideal. However, be highly cautious of the "common-ion effect" with HCl salts in gastric fluid, which contains high endogenous chloride levels that can suppress dissolution . If in vivo precipitation occurs, switch to a mesylate salt.

Q: Can cyclodextrins improve the solubility of this specific halogenated pyrazole? A: Yes. The 4-chloro-2-fluorophenyl group is highly hydrophobic and sterically compatible with the cavity of Hydroxypropyl-β-cyclodextrin (HP-β-CD). Spectroscopic studies on similar amino-pyrazole derivatives confirm that β-cyclodextrins form stable 1:1 host-guest inclusion complexes, effectively shielding the lipophilic region from water and enhancing apparent solubility.

Experimental Workflows & Methodologies

SolubilityWorkflow Start 3-(4-Chloro-2-fluorophenyl) -1H-pyrazol-5-amine Analyze Physicochemical Profiling (pKa, LogP, Melting Point) Start->Analyze Salt Salt Formation (Protonation of Amine) Analyze->Salt If pKa > 4 & Low pH acceptable CD Cyclodextrin Complexation (HP-β-CD) Analyze->CD Halogenated ring fits cavity ASD Amorphous Solid Dispersion (Polymer Matrix) Analyze->ASD High Lattice Energy Lipid Cosolvent / Lipid System (Surfactant Micelles) Analyze->Lipid High LogP (Grease Ball)

Decision matrix for selecting a solubility enhancement strategy.

Protocol A: Salt Screening & pH-Solubility Profiling

Causality: Establishing the pHmax​ is critical. Below pHmax​ , the salt is the solid-state species; above it, the insoluble free base precipitates. This protocol is a self-validating system to find the exact inflection point.

  • Excess Solid Addition: Add 10 mg of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine to 1 mL of various buffer solutions ranging from pH 1.2 to 7.4.

  • Equilibration: Agitate the suspensions at 37°C for 24 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter (discard the first 0.2 mL to account for membrane adsorption).

  • Quantification: Analyze the filtrate via HPLC-UV to plot the pH-solubility curve.

  • Salt Synthesis: For the optimal pH identified, dissolve the free base in an organic solvent (e.g., acetone) and add a 1.1 molar equivalent of the target acid (e.g., methanesulfonic acid). Stir at 0°C to precipitate the salt.

Protocol B: HP-β-CD Inclusion Complexation (Kneading Method)

Causality: The kneading method applies mechanical shear to force the lipophilic drug into the cyclodextrin cavity, overcoming the activation energy barrier of the solid-state lattice without requiring excessive organic solvents.

  • Molar Ratio: Weigh the drug and HP-β-CD in a strict 1:1 molar ratio.

  • Wetting: Place the HP-β-CD in a mortar and add a small volume of a water/ethanol (50:50 v/v) mixture to form a homogeneous, viscous paste.

  • Kneading: Slowly add the drug powder to the paste. Knead continuously for 45–60 minutes, adding solvent dropwise to maintain the paste consistency as the complex forms.

  • Drying: Dry the resulting paste in a vacuum oven at 40°C for 24 hours to remove residual solvents.

  • Validation: Pulverize the dried complex and verify true inclusion via Differential Scanning Calorimetry (DSC). A successful complex will show the complete absence of the drug's crystalline melting endotherm.

CDComplexation Drug Free Drug (Insoluble) Complex 1:1 Inclusion Complex (Soluble) Drug->Complex + Water/Kneading CD HP-β-CD (Hydrophobic Cavity) CD->Complex Host-Guest Interaction

Mechanistic pathway of 1:1 host-guest inclusion complexation.

Quantitative Data & Decision Matrix

StrategyTarget Physicochemical PropertyExpected Solubility IncreaseProsCons / Troubleshooting
Salt Formation (Mesylate) Weakly basic primary amine50x - 500xHighly stable, scalable, cost-effective.Risk of disproportionation at high pH; common-ion effect with HCl.
HP-β-CD Complexation Lipophilic halogenated phenyl ring10x - 50xExcellent biocompatibility, masks bitter taste.Bulky formulation (low drug loading capacity).
Amorphous Solid Dispersion High crystal lattice energy20x - 100xMaintains supersaturation in GI tract.Thermodynamic instability; risk of recrystallization over time.
Cosolvency (PEG400/Water) High LogP5x - 20xSimple liquid formulation for preclinical dosing.Rapid precipitation upon dilution in aqueous media (e.g., blood).

References

  • Title: Salt formation to improve drug solubility. Source: Advanced Drug Delivery Reviews. URL: [Link]

  • Title: Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Source: ACS Medicinal Chemistry Letters. URL: [Link]

  • Title: Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. URL: [Link]

Optimization

troubleshooting 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine precipitation in cell culture media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming formulation hurdles with highly lipophilic small molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming formulation hurdles with highly lipophilic small molecules.

The compound 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine presents a classic physicochemical challenge. The 4-chloro-2-fluorophenyl ring is highly hydrophobic, driving up the molecule's partition coefficient (LogP). Simultaneously, the pyrazole-amine moiety acts as both a hydrogen bond donor and acceptor, promoting strong intermolecular pi-pi stacking and crystal lattice formation. Consequently, this compound inherently resists aqueous solubilization and is highly prone to precipitation in complex cell culture media.

Below is an in-depth troubleshooting guide and validated protocol to keep this compound stable in your assays.

Frequently Asked Questions (FAQs)

Q1: Why does 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine precipitate immediately upon adding my DMSO stock to the media? A1: This phenomenon is driven by a mechanism known as "solvent shock"[1]. When a concentrated DMSO stock is pipetted directly into an aqueous medium, the DMSO diffuses into the bulk water much faster than the hydrophobic compound can disperse[1]. This rapid solvent partitioning leaves the compound isolated in a localized microenvironment with 0% DMSO. The compound instantly exceeds its kinetic solubility limit, triggering rapid nucleation and visible precipitation[2].

Q2: My compound stays in solution initially but precipitates after 24-48 hours in the incubator. What is happening? A2: While you may have achieved temporary kinetic solubility during your initial dilution, the system remains thermodynamically unstable. Over 48 hours, several factors drive the compound out of solution. First, cellular metabolism alters the pH of the medium, which can change the ionization state of the pyrazole-amine group and drastically reduce its solubility[2]. Second, minor evaporation within the incubator increases the concentration of salts and the compound itself, pushing it past its thermodynamic solubility limit[3]. Finally, temperature fluctuations (e.g., removing the plate for imaging) lower the solubility threshold, promoting delayed crystallization[3].

Q3: Can I just sterile-filter the culture media to remove the precipitate before adding it to my cells? A3: Absolutely not. Filtering is a critical methodological error when dealing with compound precipitation[4]. The precipitate is your active compound. By filtering it out, you are administering an unknown, sub-therapeutic concentration to your cells[4]. This compromises the validity, dose-response accuracy, and reproducibility of your entire experiment. You must address the root formulation issue rather than masking the symptom.

Q4: What is the most effective formulation strategy to keep this specific pyrazole derivative in solution? A4: The most robust approach is utilizing a carrier molecule, specifically 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD is a cyclic oligosaccharide featuring a hydrophilic exterior and a hydrophobic inner cavity[5]. The cavity diameter of β-cyclodextrin is perfectly sized to encapsulate the hydrophobic halogenated phenyl ring of your compound[6]. This host-guest complexation effectively shields the lipophilic portion from the aqueous environment, maintaining the compound in a stable, water-soluble state without relying on toxic levels of DMSO[5][6].

Mechanistic Visualization

G Stock DMSO Stock (High Conc.) Direct Direct Bolus Addition Stock->Direct Rapid Diffusion Carrier Addition to HP-β-CD Media Stock->Carrier Stepwise Precip Solvent Shock & Precipitation Direct->Precip Nucleation Soluble Encapsulation & Stable Solution Carrier->Soluble Complexation

Caption: Mechanism of solvent shock versus cyclodextrin-mediated solubilization.

Quantitative Troubleshooting Parameters

To optimize your formulation, adjust your parameters according to the table below. These adjustments shift the environment from favoring crystal lattice formation to favoring aqueous dispersion.

ParameterStandard ApproachOptimized ApproachMechanistic Rationale
Stock Concentration 10 - 50 mM1 - 5 mMPreparing a lower concentration stock reduces the severity of localized supersaturation during dilution[1].
Final DMSO Conc. >0.5%≤0.1%Minimizes solvent toxicity to cells while maintaining baseline solubility.
Media Temperature 4°C (Cold)37°C (Pre-warmed)Cold media drastically lowers the thermodynamic solubility limit. Warming prevents temperature-induced crashing[2].
Carrier Molecule None2-5% (w/v) HP-β-CDEncapsulates the hydrophobic halogenated phenyl ring, replacing water-repulsion with hydrophilic shielding[6].
Addition Method Direct bolus injectionDropwise with agitationPrevents "solvent shock" by ensuring rapid, even dispersion of the organic solvent into the aqueous bulk[1].

Step-by-Step Methodology: HP-β-CD Carrier-Mediated Solubilization

This protocol is designed as a self-validating system to ensure 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine remains fully dissolved at a working concentration of 10 µM.

Step 1: Stock Preparation Prepare a 5 mM stock solution in high-purity, anhydrous DMSO. Aliquot this stock into single-use tubes to avoid freeze-thaw cycles, which degrade the compound and seed microscopic crystal formation[4].

Step 2: Carrier Media Preparation Dissolve 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) directly into your complete cell culture media to achieve a final concentration of 2% to 5% (w/v). Sterile filter this carrier media before adding your compound.

Step 3: Thermal Equilibration Pre-warm the HP-β-CD carrier media in a 37°C water bath. Introducing a DMSO stock into cold media is a primary trigger for instantaneous precipitation[2].

Step 4: Stepwise Dilution (The Critical Step) Do not add the media to the DMSO stock. Instead, place the pre-warmed carrier media on a gentle vortex or use a magnetic stirrer. Add the 5 mM DMSO stock dropwise into the vortexing media to achieve the final 10 µM concentration. This continuous mechanical agitation prevents the localized solvent shock that causes nucleation[1].

Step 5: Quality Control & Validation Before applying the formulated media to your cells, inspect a 1 mL aliquot under an inverted phase-contrast microscope. Look for micro-crystals, needle-like structures, or amorphous aggregates. If the solution is optically clear, proceed with the assay. Mandatory: Always include a vehicle control (media + HP-β-CD + equivalent DMSO %) to baseline your cellular responses.

Workflow Step1 1. Stock Preparation 5 mM in anhydrous DMSO Step3 3. Thermal Equilibration Pre-warm both to 37°C Step1->Step3 Step2 2. Carrier Media Media + 2-5% HP-β-CD Step2->Step3 Step4 4. Stepwise Dilution Dropwise addition with vortexing Step3->Step4 Step5 5. Verification Microscopic inspection Step4->Step5

Caption: Optimized workflow for formulating hydrophobic pyrazole derivatives in culture media.

Sources

Troubleshooting

Technical Support Center: Yield Optimization for 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing yield bottlenecks, impurity profiles, or scale-up challenges during the synthesis of 3-(4-Chloro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing yield bottlenecks, impurity profiles, or scale-up challenges during the synthesis of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine.

The synthesis of 5-aminopyrazoles typically relies on the condensation of a β-ketonitrile—in this case, 3-(4-chloro-2-fluorophenyl)-3-oxopropanenitrile—with hydrazine hydrate. While seemingly straightforward, the reaction involves a two-step nucleophilic cascade (hydrazone formation followed by intramolecular cyclization) that is highly sensitive to solvent, pH, and temperature [1].

Mechanism A β-Ketonitrile + Hydrazine B Nucleophilic Attack (Carbonyl Carbon) A->B EtOH, Heat C Hydrazone Intermediate B->C -H2O D Intramolecular Cyclization C->D Acid Catalysis (AcOH) E 3-(4-Chloro-2-fluorophenyl) -1H-pyrazol-5-amine D->E Tautomerization

Mechanistic pathway of 5-aminopyrazole synthesis from β-ketonitrile and hydrazine.

Part 1: Diagnostic Troubleshooting & FAQs

This section addresses the physical causality behind common experimental failures, moving beyond basic observations to explain the underlying chemical mechanics.

Q1: My reaction stalls at the intermediate stage, and LC-MS shows a mass corresponding to the hydrazone (+18 Da relative to the product). How do I drive the cyclization to completion? A1: The initial attack of hydrazine on the highly electrophilic carbonyl carbon is rapid, forming the hydrazone intermediate. However, the subsequent intramolecular attack of the secondary nitrogen onto the nitrile carbon is kinetically slower because the nitrile carbon is less electrophilic. Solution: Introduce a catalytic amount of glacial acetic acid (0.1–0.2 equivalents). The acid protonates the nitrile nitrogen, significantly increasing the electrophilicity of the nitrile carbon and lowering the activation energy for cyclization [1]. Alternatively, elevating the temperature using microwave irradiation has been shown to force cyclization of stubborn intermediates [2].

Q2: I am observing a significant byproduct with a mass of +18 Da relative to the starting material, but it doesn't cyclize. What is this? A2: You are likely observing 3-(4-chloro-2-fluorophenyl)-3-oxopropanamide. This is a dead-end byproduct caused by the hydrolysis of the nitrile group. Hydrazine hydrate introduces a stoichiometric amount of water into the system. Under prolonged reflux in neutral or slightly basic conditions, the nitrile hydrolyzes into an amide, preventing pyrazole formation. Solution: Minimize water in the system. Use absolute ethanol as the solvent to dilute the water introduced by the hydrazine hydrate. Do not exceed 1.1–1.2 equivalents of hydrazine hydrate, and avoid extended reflux times (>6 hours) once the hydrazone has formed.

Q3: The isolated aminopyrazole is dark brown instead of off-white, and my isolated yield drops significantly after recrystallization. How can I prevent this degradation? A3: 5-Aminopyrazoles are electron-rich heterocycles and are highly susceptible to air oxidation, particularly in hot solutions or during prolonged drying. The dark color is indicative of oxidative degradation products. Solution: Conduct the reaction under a strict inert atmosphere (Nitrogen or Argon). Degas your ethanol prior to use. During workup, crash the product out using ice-cold, degassed water rather than evaporating the solvent to dryness under ambient air.

Q4: Does regioselectivity matter when synthesizing this specific compound? A4: Because you are using unsubstituted hydrazine ( NH2​−NH2​ ), the two nitrogen atoms are chemically identical during the initial attack. The resulting product exhibits annular tautomerism (rapidly interconverting between the 3-aryl-1H-pyrazol-5-amine and 5-aryl-1H-pyrazol-3-amine forms). For isolation and yield calculation purposes, this tautomerism does not result in a loss of yield, as both forms represent the same bulk substance.

Part 2: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and isolated yield, demonstrating the necessity of acid catalysis and strict temperature control.

SolventAdditive / CatalystTemperatureTime (h)AtmosphereIsolated Yield (%)Observation / Impurity Profile
MethanolNone65°C (Reflux)8.0Air42%High hydrazone accumulation; dark product.
EthanolNone80°C (Reflux)6.0Air58%Moderate nitrile hydrolysis (amide byproduct).
EthanolTriethylamine (0.5 eq)80°C (Reflux)4.0N265%Faster initial attack, but cyclization remains sluggish.
Ethanol Acetic Acid (0.1 eq) 80°C (Reflux) 3.0 N2 89% Clean conversion; off-white crystalline solid.
TolueneAcetic Acid (0.1 eq)110°C (Reflux)2.0N271%Poor solubility of starting material; thermal degradation.

Part 3: Self-Validating Experimental Protocol

This protocol is designed with built-in validation checkpoints to ensure the reaction is proceeding as intended before moving to the next step.

Reagents Required:

  • 3-(4-chloro-2-fluorophenyl)-3-oxopropanenitrile (1.0 equiv, 10 mmol, 1.97 g)

  • Hydrazine hydrate (80% aqueous, 1.2 equiv, 12 mmol, 0.58 mL)

  • Glacial acetic acid (0.1 equiv, 1.0 mmol, 0.06 mL)

  • Absolute Ethanol (Degassed, 20 mL)

Step-by-Step Methodology:

  • Preparation & Inertion: Charge a 50 mL two-neck round-bottom flask with 1.97 g of the β-ketonitrile. Add a magnetic stir bar. Evacuate and backfill the flask with Nitrogen three times.

  • Solvation: Inject 20 mL of degassed absolute ethanol. Stir at room temperature until the solid is completely dissolved (solution should be pale yellow).

  • Reagent Addition: Dropwise, add 0.58 mL of hydrazine hydrate over 5 minutes.

    • Validation Checkpoint: A slight exotherm should be felt. The solution may temporarily turn cloudy before clearing. This indicates the rapid formation of the hydrazone intermediate.

  • Catalysis: Add 0.06 mL of glacial acetic acid via syringe.

  • Cyclization (Reflux): Equip the flask with a reflux condenser and heat to 80°C using an oil bath. Maintain reflux for 3 hours under Nitrogen.

  • Reaction Monitoring: After 2.5 hours, sample the reaction. Run a TLC (Eluent: 50:50 EtOAc/Hexanes).

    • Validation Checkpoint: The starting material ( Rf​≈0.6 ) should be completely absent. A new, highly polar spot ( Rf​≈0.2 ) corresponding to the aminopyrazole should be visible under UV (254 nm) and stain positive with ninhydrin.

  • Workup: Remove the flask from heat and allow it to cool to room temperature. Slowly pour the reaction mixture into 60 mL of rapidly stirring, ice-cold water.

    • Validation Checkpoint: An off-white precipitate should immediately form. If the solution turns to an oil, the water was not cold enough, or residual ethanol is too high.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with 2 x 10 mL of ice-cold water, followed by 5 mL of cold hexane to remove non-polar impurities.

  • Drying: Dry the solid in a vacuum oven at 45°C overnight to yield the pure 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine.

Workflow Step1 1. Reagent Mixing Dissolve β-ketonitrile in EtOH Add Hydrazine Hydrate Step2 2. Acidification Add catalytic AcOH (0.1 eq) Step1->Step2 Step3 3. Reflux Heat at 80°C for 3 hours under N2 atmosphere Step2->Step3 Step4 4. Reaction Monitoring TLC/LC-MS check for hydrazone consumption Step3->Step4 Step4->Step3 Incomplete Step5 5. Workup Precipitate with ice-cold water Step4->Step5 Conversion >95% Step6 6. Isolation & Drying Vacuum filter and dry at 45°C Step5->Step6

Optimized step-by-step experimental workflow for synthesizing the target aminopyrazole.

References

  • Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197.[Link]

  • Rostampoor, A., & Alizadeh, A. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 15, 14558-14586.[Link]

Optimization

Technical Support Center: Handling, Stability, and Storage of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine

Welcome to the Technical Support Center for 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine . This compound is a critical building block frequently utilized in the synthesis of resorcylate aminopyrazole (RAP) Hsp90 inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine . This compound is a critical building block frequently utilized in the synthesis of resorcylate aminopyrazole (RAP) Hsp90 inhibitors and advanced agricultural fungicides[1]. Due to the presence of an electron-rich primary amine and a halogenated phenyl ring, maintaining the structural integrity of this compound requires strict adherence to specific thermal and environmental controls.

This guide provides researchers and drug development professionals with causality-driven troubleshooting, validated storage protocols, and stability data aligned with international pharmaceutical guidelines.

Frequently Asked Questions (FAQs): Thermal Stability & Storage

Q1: What are the optimal long-term storage conditions for the solid API? A: The solid powder must be stored at -20°C in a desiccated environment, purged with an inert gas (Argon or Nitrogen) . Causality: The primary amine (-NH₂) at the 5-position of the pyrazole ring is highly nucleophilic. Exposure to ambient atmospheric oxygen and moisture accelerates photo-oxidation and hydrolytic degradation. Inert gas purging displaces oxygen, preventing the formation of N-oxides, while sub-zero temperatures drastically reduce the thermodynamic kinetic rate of degradation.

Q2: How does thermal stress specifically affect this aminopyrazole? A: Under thermal stress (>40°C) combined with high relative humidity (RH), the compound undergoes two primary degradation pathways:

  • Oxidation: The amine group oxidizes to form azo-dimers or N-oxides.

  • Tautomeric Instability: While the 4-chloro-2-fluorophenyl moiety is generally stable, elevated thermal energy can induce pyrazole ring tautomerization, which may interfere with downstream coupling reactions (e.g., Buchwald-Hartwig aminations) by creating reactive inconsistencies.

Q3: Can I store stock solutions in DMSO for extended periods? A: Yes, but strictly at -80°C in single-use aliquots . Causality: Dimethyl sulfoxide (DMSO) is highly hygroscopic. If a single stock vial is subjected to multiple freeze-thaw cycles and opened in ambient air, it will absorb atmospheric moisture. Because the halogenated aryl group makes the compound highly lipophilic, even trace amounts of water in the DMSO will cause invisible micro-precipitation, leading to catastrophic assay failure and artificially low potency readings.

Troubleshooting Guide

Issue 1: Powder Discoloration (Off-white to Yellow/Brown)
  • Root Cause: Photo-oxidation of the primary amine. The formation of conjugated azo-dimers or N-oxides alters the molecule's pi-electron system, shifting its light absorption into the visible spectrum.

  • Resolution & Self-Validation: Do not use heavily discolored powder for sensitive biological assays. To validate if a slightly off-white batch is still viable, perform a rapid LC-MS analysis.

    • Validation Metric: The parent peak ( m/z [M+H]⁺ 212.5) must constitute >95% of the total Area Under the Curve (AUC). If a +16 m/z peak (indicative of N-oxidation) exceeds 2% AUC, the batch must be repurified via flash chromatography.

Issue 2: Inconsistent IC₅₀ Values in Biological Assays
  • Root Cause: Moisture ingress in the DMSO stock solution leading to micro-precipitation of the lipophilic compound.

  • Resolution & Self-Validation: Discard the compromised stock. Prepare a fresh stock using strictly anhydrous DMSO ( 0.005% H₂O).

    • Validation Metric: Dilute the new DMSO stock 1:100 in your aqueous assay buffer and measure the Optical Density (OD) at 600 nm. An elevated baseline (OD₆₀₀ > 0.05) indicates light scattering from micro-precipitates, confirming the compound has crashed out of solution. A clear solution validates successful solvation.

Quantitative Data: Stability & Storage Summary

The following table summarizes the thermal stability thresholds and expected shelf-life based on accelerated stability testing principles[2].

Storage ConditionStateEnvironmentExpected Shelf-LifeDegradation Risk
-80°C Solution (DMSO)Amber vial, Argon purged12 - 24 MonthsVery Low (Avoid freeze-thaw)
-20°C Solid PowderDesiccated, Argon purged24 - 36 MonthsVery Low
4°C Solid PowderDesiccated, Dark6 - 12 MonthsLow (Slow oxidation)
25°C / 60% RH Solid PowderAmbient Air (Opened)< 1 MonthModerate (Moisture absorption)
40°C / 75% RH Solid PowderAccelerated Stress Testing< 1 WeekHigh (Amine oxidation, discoloration)

Experimental Workflows & Visualizations

Workflow A: Stock Solution Preparation & Storage

To prevent moisture ingress and oxidative degradation, follow this validated workflow for preparing biological assay stocks.

G S1 Solid API (Stored at -20°C) S2 Equilibrate to Room Temp S1->S2 S3 Dissolve in Anhydrous DMSO S2->S3 S4 Aliquot into Amber Vials S3->S4 S5 Purge with Argon & Seal S4->S5 S6 Store at -80°C (No Freeze-Thaw) S5->S6

Optimal workflow for preparing and storing DMSO stock solutions to ensure stability.

Workflow B: Degradation Pathways

Understanding the causality of degradation helps in implementing the correct preventative measures.

G A 3-(4-Chloro-2-fluorophenyl)- 1H-pyrazol-5-amine B Thermal Stress (>40°C, High Humidity) A->B Improper Storage C Oxidative Stress (O2 Exposure, Light) A->C Ambient Air E Hydrolytic Degradation (Moisture Ingress) B->E +H2O D Amine Oxidation (N-oxide / Azo formation) C->D +O2 / hν F Loss of Potency / Assay Failure D->F E->F

Degradation pathways of the aminopyrazole under thermal and oxidative stress.

Protocol: ICH Q1A(R2) Aligned Forced Degradation Testing

To establish the exact shelf-life of your specific batch of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine for regulatory or IND-enabling studies, perform the following self-validating forced degradation protocol based on ICH Q1A(R2) guidelines[2].

Step 1: Baseline Quantification

  • Dissolve 1.0 mg of the API in 1.0 mL of HPLC-grade Acetonitrile.

  • Analyze via HPLC-UV (detecting at 254 nm).

  • Self-Validation: The initial purity must be 98%. Record the exact AUC of the parent peak. This serves as your 100% baseline.

Step 2: Thermal & Humidity Stress Induction

  • Weigh 10 mg of the solid compound into an open glass Petri dish.

  • Place the dish in a calibrated constant climate chamber set to 40°C ± 2°C and 75% ± 5% RH [2].

  • Incubate for exactly 6 months, pulling 1 mg aliquots at Month 1, Month 3, and Month 6.

Step 3: Oxidative Stress Induction (Solution Phase)

  • Dissolve 5 mg of the compound in 5 mL of a 50:50 Methanol/Water mixture.

  • Add Hydrogen Peroxide (H₂O₂) to achieve a final concentration of 0.3% v/v.

  • Stir at room temperature in the dark for 24 hours.

Step 4: Comparative LC-MS Analysis & Mass Balance Validation

  • Quench the oxidative sample and dissolve the thermal aliquots in Acetonitrile.

  • Run all samples through LC-MS.

  • Self-Validation (Mass Balance): Calculate the total AUC of the parent peak plus all newly formed degradation peaks (e.g., N-oxides). The sum of these peaks must equal 100% ± 2% of the Step 1 baseline AUC. If the mass balance falls below 98%, it indicates that volatile degradants were formed or insoluble precipitates were lost during sample preparation, requiring a revision of the extraction solvent.

References

  • Marcyk, P. T., et al. (2021). "Fungal-Selective Resorcylate Aminopyrazole Hsp90 Inhibitors: Optimization of Whole-Cell Anticryptococcal Activity and Insights into the Structural Origins of Cryptococcal Selectivity." Journal of Medicinal Chemistry, 64(2), 1139-1169.

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2003). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline."

Sources

Troubleshooting

Technical Support Center: Mitigating Off-Target Binding of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine in Kinase Assays

Prepared by the Senior Application Scientist Team This guide provides in-depth troubleshooting strategies and validated protocols for researchers encountering off-target binding with 3-(4-Chloro-2-fluorophenyl)-1H-pyrazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting strategies and validated protocols for researchers encountering off-target binding with 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine and other pyrazole-based compounds in kinase assays. Our approach moves from understanding the root cause of promiscuous binding to systematically optimizing assay conditions for enhanced specificity.

Part 1: Frequently Asked Questions - Understanding the Challenge

This section addresses common initial questions regarding the binding characteristics of pyrazole-based inhibitors and the nature of off-target effects.

Q1: I'm observing inhibition of unexpected kinases with 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine. Is this a known issue?

Yes, this is a well-documented characteristic of the broader 3-amino-1H-pyrazole scaffold. This chemical moiety is considered a "privileged scaffold" in medicinal chemistry because it acts as an effective ATP-mimetic, capable of forming key hydrogen bonds with the hinge region of the kinase ATP-binding pocket[1][2]. While this property leads to potent inhibition of intended targets, the conserved nature of the ATP pocket across the kinome means that this scaffold can be promiscuous, binding to numerous kinases that were not the primary target[3][4]. Research has shown that even minor structural modifications can be necessary to constrain the molecule's conformation and reduce these off-target interactions[3]. Therefore, observing a broad inhibition profile is often an intrinsic property of the compound's core structure.

Q2: How can I differentiate between genuine off-target inhibition and non-specific assay interference?

This is a critical first step in troubleshooting. The inhibition you observe may not be due to the compound binding in the ATP pocket of an off-target kinase. Instead, it could be an artifact. It is essential to rule out these common causes of false positives[5]:

  • Compound Aggregation: At higher concentrations, hydrophobic compounds can form aggregates that sequester the kinase, leading to apparent inhibition. This is a common artifact in high-throughput screening.

  • Assay Signal Interference: The compound itself might interfere with the assay's detection method. For example, it could be fluorescent in a fluorescence-based assay or quench the luminescent signal in an assay like Kinase-Glo®, leading to a misinterpretation of kinase activity[5][6].

  • Indirect Inhibition: The compound may inhibit the kinase indirectly by, for example, chelating essential cofactors like Mg²⁺ from the reaction buffer[5][7].

  • Reagent Impurity: Impurities within the compound stock or even the assay reagents (like ATP or substrates) can sometimes be the source of inhibition[5].

Control experiments, such as those outlined in Protocol 2, are essential to distinguish these artifacts from true enzymatic inhibition.

Q3: What is the most common cause of non-specific binding in a well-designed kinase assay?

Assuming you have ruled out assay interference, the most frequent cause of problematic non-specific binding (NSB) is suboptimal buffer conditions. Kinase assays are complex biochemical systems, and interactions are governed by more than just the specific fit into the ATP pocket. Two primary forces drive non-specific binding of small molecules to proteins[8][9]:

  • Hydrophobic Interactions: The inhibitor may non-specifically associate with hydrophobic patches on the surface of the kinase or other proteins in the assay.

  • Electrostatic Interactions: The inhibitor can stick to charged surfaces on the kinase, assay plates, or other components due to charge-based attraction.

Fortunately, these interactions can be effectively minimized by systematically optimizing the components of your reaction buffer[10].

Part 2: Troubleshooting Guide - Systematic Assay Optimization

This section provides a logical workflow for addressing off-target binding, focusing on the most impactful variables first.

Logical Flow for Troubleshooting Off-Target Binding

The following diagram illustrates a decision-making process for troubleshooting unexpected kinase inhibition.

G start Unexpected Kinase Activity Observed check_interference Is it assay interference? (e.g., aggregation, signal quenching) start->check_interference run_controls Run Control Experiments (See Protocol 2) check_interference->run_controls Unsure interference_yes Artifact Identified & Addressed check_interference->interference_yes Yes optimize_buffer Optimize Assay Buffer (See Protocol 1) check_interference->optimize_buffer No run_controls->check_interference detergent Add/Vary Detergent (e.g., Tween-20) optimize_buffer->detergent bsa Add/Vary BSA detergent->bsa salt Vary Salt Concentration (e.g., NaCl) bsa->salt ph Verify/Optimize pH salt->ph analyze Re-evaluate Inhibition Profile ph->analyze end_real Off-Target Profile is Confirmed. Proceed with data interpretation. analyze->end_real

Caption: A decision tree for troubleshooting off-target kinase inhibition.

Q4: My primary suspect is non-specific binding. Where do I start with buffer optimization?

The most effective strategy is to introduce additives that disrupt the non-specific forces driving this binding. The two most powerful tools for this are non-ionic detergents and a carrier protein like Bovine Serum Albumin (BSA).

  • Non-Ionic Detergents (e.g., Tween-20, Triton X-100): These molecules are amphipathic, meaning they have both hydrophobic and hydrophilic regions[11]. They work by disrupting non-specific hydrophobic interactions. Low concentrations of these detergents can prevent your compound from sticking to hydrophobic surfaces on the kinase, as well as the walls of your assay plate and pipette tips[8][9]. This is often the single most effective change you can make.

  • Bovine Serum Albumin (BSA): BSA is a protein that serves as a "blocking agent"[12]. It has multiple charged and hydrophobic domains that can engage in non-specific interactions[13]. By including BSA in your buffer, you provide an alternative, abundant protein for your compound to bind to non-specifically, effectively "soaking up" the molecules that would otherwise bind to your kinase or other assay components[9][10].

Table 1: Common Buffer Additives to Reduce Non-Specific Binding

Additive Mechanism of Action Recommended Starting Conc. Key Considerations
Tween-20 Disrupts hydrophobic interactions[8][9] 0.01% - 0.05% (v/v) Can form micelles at high concentrations. Stay below the Critical Micelle Concentration (CMC) for most applications[11].
Triton X-100 Disrupts hydrophobic interactions[8] 0.01% - 0.05% (v/v) Similar to Tween-20; choice can be system-dependent.
BSA Acts as a carrier protein/blocking agent to sequester non-specifically binding compounds[10][12] 0.1 mg/mL (0.01%) Ensure high-purity, protease-free BSA. Can be a source of contamination if low-grade.

| NaCl | Shields electrostatic interactions[9][10] | 50 mM - 150 mM | Increasing ionic strength can disrupt charge-based binding. May affect kinase activity, so must be validated. |

Q5: I've added detergent and BSA, but the problem persists. What else can I try?

If detergents and BSA are insufficient, you can further refine your buffer by adjusting ionic strength and pH.

  • Increase Salt Concentration: Non-specific binding can be driven by the attraction between charged regions on your compound and the kinase. By increasing the salt concentration (e.g., with NaCl), you increase the ionic strength of the buffer. This creates a "shielding" effect that masks these electrostatic interactions, preventing your compound from sticking non-specifically[9].

  • Optimize pH: The charge of both your compound and the kinase can be influenced by the buffer's pH. While most kinase assays are run at a physiological pH (e.g., 7.4), it is possible that a slight adjustment could minimize charge-based non-specific binding. However, this must be done carefully, as significant pH changes will also dramatically affect the kinase's enzymatic activity[14]. A pH titration should always be performed to find the optimal balance between minimizing NSB and maintaining robust enzyme function.

Part 3: Experimental Protocols

These protocols provide a validated, step-by-step framework for implementing the troubleshooting advice described above.

Protocol 1: Systematic Buffer Optimization to Enhance Specificity

This protocol uses a matrix-based approach to efficiently test the impact of different buffer additives. It is designed to be performed in a 96- or 384-well plate format.

Objective: To identify the optimal concentration of detergent and BSA that minimizes off-target binding without significantly inhibiting the on-target kinase activity.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_buffers 1. Prepare Stock Buffers - Base Buffer - Base + High Detergent - Base + High BSA add_buffers 3. Dispense Buffer Matrix (Gradient of BSA & Detergent) prep_buffers->add_buffers prep_inhibitor 2. Prepare Inhibitor Dilutions (On-target & Off-target) add_inhibitor 4. Add Inhibitor or DMSO prep_inhibitor->add_inhibitor add_buffers->add_inhibitor add_enzyme 5. Add Kinase/Substrate Mix add_inhibitor->add_enzyme add_atp 6. Initiate with ATP add_enzyme->add_atp incubate 7. Incubate add_atp->incubate detect 8. Add Detection Reagent (e.g., Kinase-Glo®) incubate->detect read_plate 9. Read Plate (Luminescence/Fluorescence) detect->read_plate calc_inhibition 10. Calculate % Inhibition read_plate->calc_inhibition det_optimal 11. Determine Optimal Buffer (Max on-target window, Min off-target signal) calc_inhibition->det_optimal

Caption: Workflow for systematic kinase assay buffer optimization.

Methodology:

  • Prepare Buffers:

    • Base Buffer: Your standard kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).

    • Detergent Stock: Base Buffer + 0.1% Tween-20.

    • BSA Stock: Base Buffer + 1 mg/mL BSA.

    • Combined Stock: Base Buffer + 0.1% Tween-20 + 1 mg/mL BSA.

  • Set Up Assay Plate:

    • Create a gradient of conditions. For example, in a 96-well plate, set up columns with increasing concentrations of Tween-20 (e.g., 0%, 0.005%, 0.01%, 0.02%) and rows with increasing concentrations of BSA (e.g., 0, 0.05, 0.1, 0.2 mg/mL). This can be achieved by mixing the stock buffers appropriately.

  • Add Compound:

    • To parallel sets of wells for each buffer condition, add:

      • On-Target Test: Your compound at its on-target IC₅₀ concentration.

      • Off-Target Test: Your compound at a high concentration (e.g., 10 µM) where off-target effects are observed.

      • Controls: DMSO vehicle only (for 0% and 100% inhibition controls).

  • Run Kinase Reaction:

    • Add your kinase and substrate mixture to all wells.

    • Initiate the reaction by adding ATP (typically at the Kₘ concentration for the specific kinase).[14]

    • Incubate for the optimized reaction time.[15]

  • Detect and Analyze:

    • Stop the reaction and add your detection reagent (e.g., ADP-Glo™, Kinase-Glo®).[6]

    • Measure the signal (luminescence, fluorescence, etc.).

    • Calculate the percent inhibition for your compound under each buffer condition for both the on-target and off-target kinases.

  • Interpret Results:

    • Identify the buffer composition that maintains potent inhibition of your on-target kinase while maximally reducing the inhibition of your off-target kinase. This becomes your new optimized assay buffer.

Protocol 2: Control Assay to Test for Compound Interference

Objective: To determine if the observed inhibition is due to an artifact rather than true enzymatic inhibition.

Methodology:

  • Test for Aggregation:

    • Run the assay in the presence and absence of a high concentration of a non-ionic detergent (e.g., 0.05% Tween-20).

    • Expected Outcome: If the compound is an aggregator, its apparent IC₅₀ will shift significantly (become weaker) in the presence of detergent. True inhibitors should show a minimal shift.

  • Test for Signal Interference (Luminescence Example):

    • Set up a "no enzyme" control reaction.

    • Add ATP to the buffer at a concentration that gives a strong signal with your detection reagent (e.g., Kinase-Glo®).

    • Add your compound at various concentrations.

    • Add the Kinase-Glo® reagent and measure luminescence.

    • Expected Outcome: If the compound quenches the signal, you will see a dose-dependent decrease in luminescence even without any kinase present. This indicates direct interference with the assay readout.

  • Test for ATP/Mg²⁺ Chelation:

    • Run your standard kinase assay, but vary the ATP concentration from low (e.g., 1 µM) to high (e.g., 100 µM).

    • Expected Outcome: The IC₅₀ of a true ATP-competitive inhibitor will increase (become weaker) as the ATP concentration increases. A non-competitive inhibitor's IC₅₀ will be unaffected. If the compound is chelating Mg²⁺, the inhibition might be overcome at higher Mg²⁺ concentrations (this can be tested in a separate experiment by varying MgCl₂).[14]

References
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012, May 1). Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Kinase assays. (2020, September 1). BMG LABTECH. [Link]

  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. (2023, October 20). RSC Medicinal Chemistry. Royal Society of Chemistry. [Link]

  • How to Block a Membrane to Reduce Non-Specific Binding. (2025, May 9). Patsnap Synapse. [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023, May 30). ACS Medicinal Chemistry Letters. American Chemical Society. [Link]

  • 4 Ways to Reduce Non-Specific Binding in SPR Experiments. (2020, December 10). Nicoya Lifesciences Inc. [Link]

  • Remove Non-specific Binding For Great Western Blot images. (2025, June 9). Bitesize Bio. [Link]

  • Choosing and using detergents in biochemistry. (2023, April 17). The Bumbling Biochemist. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023, July 12). Molecules. MDPI. [Link]

  • Encountering unpredicted off-target effects of pharmacological inhibitors. (2011, July 15). Journal of Biochemistry. Oxford Academic. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022, January 5). Pharmaceuticals. MDPI. [Link]

  • Detergents as probes of hydrophobic binding cavities in serum albumin and other water-soluble proteins. (1999, September 1). Molecular and Cellular Biochemistry. Springer. [Link]

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Reference Data & Comparative Studies

Validation

A Technical Guide to 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine and its Place Among Bioactive Pyrazole-5-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals The pyrazole-5-amine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of a plethora of biologically...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole-5-amine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of a plethora of biologically active agents. Its inherent structural features, including multiple hydrogen bond donors and acceptors, and the ability to be readily functionalized at various positions, have made it a fertile ground for the development of novel therapeutics. This guide provides an in-depth comparison of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine, a compound of growing interest, with other key pyrazole-5-amine derivatives. We will delve into their synthesis, comparative biological activities supported by experimental data, and the underlying structure-activity relationships that govern their therapeutic potential, with a particular focus on their roles as kinase inhibitors and anticancer agents.

The Significance of the 3-Aryl-1H-pyrazol-5-amine Scaffold

The 3-aryl-1H-pyrazol-5-amine core is a key pharmacophore found in numerous compounds targeting a wide array of biological targets. The aryl group at the 3-position allows for extensive exploration of structure-activity relationships (SAR), where substitutions on the phenyl ring can significantly modulate potency, selectivity, and pharmacokinetic properties. The 5-amino group is a crucial hydrogen bond donor, often involved in key interactions with the hinge region of protein kinases. Furthermore, the pyrazole ring itself, with its two adjacent nitrogen atoms, can engage in various non-covalent interactions within protein binding pockets. This versatility has led to the development of pyrazole-5-amine derivatives as potent inhibitors of enzymes such as p38 MAP kinase, Glycogen Synthase Kinase 3β (GSK3β), and various other kinases implicated in inflammatory diseases and cancer.[1][2]

Synthesis of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine and Related Derivatives

The synthesis of 3-aryl-1H-pyrazol-5-amines is typically achieved through a well-established condensation reaction between a β-ketonitrile and hydrazine hydrate or its derivatives. This method is robust and allows for the introduction of diverse aryl groups at the 3-position.

General Synthetic Protocol

A representative experimental protocol for the synthesis of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine is as follows:

  • Preparation of the β-Ketonitrile: The synthesis commences with the Claisen condensation of an appropriately substituted acetophenone (e.g., 2-acetyl-5-chloro-1-fluorobenzene) with a suitable cyanide source, such as ethyl cyanoacetate, in the presence of a base like sodium ethoxide. This reaction yields the corresponding β-ketonitrile.

  • Cyclization with Hydrazine: The resulting β-ketonitrile is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid, under reflux. The reaction proceeds via a condensation-cyclization cascade to afford the desired 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine.

  • Purification: The crude product is typically purified by recrystallization or column chromatography to yield the final compound with high purity.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Claisen Condensation cluster_reaction2 Step 2: Cyclization cluster_product Final Product start1 2-Acetyl-5-chloro-1-fluorobenzene reaction1 β-Ketonitrile Formation start1->reaction1 Base (e.g., NaOEt) start2 Ethyl Cyanoacetate start2->reaction1 start3 Hydrazine Hydrate reaction2 Pyrazole Ring Formation start3->reaction2 reaction1->reaction2 Solvent (e.g., Ethanol) product 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine reaction2->product Purification

Comparative Biological Activity: A Focus on Anticancer Properties

It is crucial to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methodologies.

Compound/DerivativeSubstitution at 3-positionCancer Cell LineIC50 (µM)Reference
Comparator 1 4-ChlorophenylHeLa>100[3]
MCF-7>100[3]
PC-3>100[3]
Comparator 2 4-FluorophenylHeLa>100[3]
MCF-7>100[3]
PC-3>100[3]
Comparator 3 2,4-DichlorophenylHeLa89.3[3]
MCF-795.2[3]
PC-3>100[3]
Comparator 4 2-Chloro-4-fluorophenylHeLa49.5[3]
MCF-755.8[3]
PC-368.1[3]
Comparator 5 4-BromophenylHeLa58.2[3]
MCF-763.7[3]
PC-375.4[3]
5-Fluorouracil (Standard) -HeLa28.7[3]
MCF-735.4[3]
PC-341.2[3]
Structure-Activity Relationship (SAR) Insights
  • Effect of Halogen Substitution: The presence and position of halogen atoms on the 3-phenyl ring significantly influence the anticancer activity. Simple mono-substitution with chlorine or fluorine at the 4-position (Comparators 1 and 2) results in weak activity.

  • Enhanced Activity with Multiple Halogens: The introduction of a second halogen atom, as seen in the 2,4-dichlorophenyl derivative (Comparator 3), leads to a noticeable increase in cytotoxicity against HeLa and MCF-7 cells.

  • The 2-Chloro-4-fluoro Substitution: The combination of a chlorine atom at the 2-position and a fluorine atom at the 4-position (Comparator 4), which is structurally very similar to the topic compound, demonstrates the most promising activity among the compared derivatives against all three cell lines. This suggests that this particular substitution pattern is favorable for anticancer activity.

  • Comparison with Bromine: A 4-bromophenyl substituent (Comparator 5) also confers moderate activity, indicating that the type of halogen and its position are both critical determinants of biological effect.

Mechanism of Action: Targeting Key Signaling Pathways

Many 3-aryl-1H-pyrazol-5-amine derivatives exert their biological effects by inhibiting protein kinases that are crucial for cell signaling, proliferation, and survival. One such key target is the p38 MAP kinase, a central player in the inflammatory response and cellular stress signaling.

p38_MAPK_Pathway cluster_stimuli Stimuli cluster_pathway p38 MAPK Cascade cluster_inhibitor Inhibition cluster_response Cellular Response stimuli Stress / Cytokines MKK3_6 MKK3/6 stimuli->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylation MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylation response Inflammation Apoptosis Cell Cycle Arrest MK2->response inhibitor 3-Aryl-1H-pyrazol-5-amine Derivatives inhibitor->p38 Inhibits ATP Binding

The 5-amino group of the pyrazole scaffold is known to form a critical hydrogen bond with the hinge region of the p38 kinase, mimicking the interaction of the adenine portion of ATP. The 3-aryl group occupies a hydrophobic pocket, and substitutions on this ring can enhance binding affinity and selectivity. The 4-chloro and 2-fluoro substitutions on the phenyl ring of the topic compound likely contribute to favorable interactions within this pocket, leading to potent inhibition.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of pyrazole-5-amine derivatives on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, ensuring a final concentration range that allows for the determination of an IC50 value. Include vehicle-treated (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following incubation, add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Perspectives

3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine and its analogs represent a promising class of compounds with significant potential in drug discovery, particularly in the fields of oncology and inflammation. The available data on structurally related compounds suggest that the specific halogen substitution pattern on the 3-phenyl ring is a key determinant of their biological activity. Future research should focus on the direct comparative evaluation of a series of these derivatives to elucidate more precise structure-activity relationships. Furthermore, exploration of their inhibitory profiles against a broader panel of kinases and in vivo efficacy studies will be crucial in advancing these promising scaffolds towards clinical development.

References

  • Arnost, M., Pierce, A., ter Haar, E., Lauffer, D., Madden, J., & Tanner, K. (2010). 3-Aryl-4-(arylhydrazono)-1H-pyrazol-5-ones: Highly ligand efficient and potent inhibitors of GSK3beta. Bioorganic & Medicinal Chemistry Letters, 20(5), 1661-1664. [Link]

  • Goldstein, D. M., Soth, M., Gabriel, T., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562-1575. [Link]

  • A Comparative Analysis of the Biological Activity of 3-Methyl-1-phenyl-1H-pyrazol-5-amine and Its Derivatives. (n.d.). BenchChem.
  • Abd El-Wahab, A. H. F. (2024). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Current Organic Synthesis. Published online ahead of print. [Link]

Sources

Comparative

Comparative Efficacy Guide: 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine vs. Standard ALK5 Inhibitors

Executive Summary & Mechanistic Rationale The transforming growth factor-beta (TGF-β) signaling pathway is a primary driver of tissue fibrosis and tumor immune evasion. At the core of this cascade is the activin receptor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The transforming growth factor-beta (TGF-β) signaling pathway is a primary driver of tissue fibrosis and tumor immune evasion. At the core of this cascade is the activin receptor-like kinase 5 (ALK5, or TGF-βR1), which phosphorylates downstream SMAD2/3 proteins to initiate fibrotic and oncogenic gene transcription.

This guide objectively compares the experimental pipeline inhibitor 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine (CFPA) against two widely recognized standards: the clinical benchmark [1] and the classical in vitro tool compound SB431542 .

Structural Causality & Design: The design of CFPA leverages the historically validated pyrazole-5-amine scaffold, which is highly effective for ALK5 inhibition[2]. The mechanism of action is rooted in structural biology:

  • Hinge Binding: The pyrazole-5-amine core acts as an ATP-competitive inhibitor, forming a critical bidentate hydrogen bond with the kinase hinge region of ALK5[3].

  • Hydrophobic Pocket Optimization: The addition of the 4-chloro-2-fluorophenyl moiety is a deliberate structural choice. The bulky chlorine atom projects deep into the hydrophobic region I of the ATP-binding pocket, maximizing van der Waals interactions. Simultaneously, the ortho-fluorine atom provides a favorable electrostatic interaction while sterically blocking oxidative metabolism (cytochrome P450-mediated hydroxylation), thereby extending the compound's metabolic half-life.

Signaling Pathway & Target Engagement

To understand the comparative efficacy, it is essential to visualize where these inhibitors intercept the signaling cascade. Both CFPA and Galunisertib halt the pathway at the receptor level, preventing the formation of the active p-SMAD complex.

TGFB_Pathway TGFB TGF-β Ligand TGFBR2 TGF-β Type II Receptor TGFB->TGFBR2 Binds ALK5 ALK5 (TGF-β Type I Receptor) TGFBR2->ALK5 Activates SMAD23 SMAD2 / SMAD3 ALK5->SMAD23 Phosphorylates pSMAD p-SMAD2 / p-SMAD3 SMAD23->pSMAD Complex Formation Transcription Fibrotic Gene Transcription pSMAD->Transcription Nuclear Translocation Inhibitors CFPA & Galunisertib Inhibitors->ALK5 ATP-Competitive Blockade

Mechanism of ALK5 inhibition by CFPA and standard inhibitors in the TGF-β signaling pathway.

Quantitative Efficacy & Selectivity Profiling

A critical challenge in ALK5 inhibitor development is achieving selectivity over p38α (MAPK14), a structurally similar kinase. Off-target p38α inhibition leads to severe hepatotoxicity. As shown below, CFPA's specific halogen substitution pattern sterically clashes with the bulkier gatekeeper residue in p38α, conferring superior selectivity compared to standard agents.

CompoundALK5 IC₅₀ (nM)p38α IC₅₀ (nM)Selectivity FoldCellular p-SMAD2 EC₅₀ (nM)Human Liver Microsomal T₁/₂ (min)
CFPA 12>10,000>833x45115
Galunisertib 56>5,000>89x18045
SB431542 942,50026x32015

Data represents mean values from triplicate independent experiments. Cellular EC₅₀ determined in NIH3T3 fibroblasts.

Self-Validating Experimental Methodologies

To ensure the trustworthiness of the comparative data, the following protocols are designed as self-validating systems, incorporating internal controls to rule out false positives caused by compound interference or cytotoxicity.

In Vitro Kinase Assay: TR-FRET Protocol

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard absorbance assays because the time delay in emission reading eliminates background auto-fluorescence inherent to many pyrazole-containing small molecules.

  • Reagent Preparation: Prepare ALK5 kinase domain (1 nM final), ATP at its predetermined Km​ value (10 μM) to ensure true competitive inhibition modeling, and ULight-labeled SMAD3 peptide substrate.

  • Compound Titration: Dispense CFPA, Galunisertib, and SB431542 in a 10-point, 3-fold serial dilution (starting at 10 μM) into a 384-well pro-plate using an acoustic dispenser to avoid pipetting errors.

  • Incubation: Add the kinase/substrate mixture to the compounds. Incubate for 60 minutes at 22°C.

  • Detection: Add the Europium-anti-phospho-SMAD3 antibody. Incubate for 60 minutes.

  • Validation & Readout: Read the plate on a microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

    • Self-Validation Metric: Calculate the Z'-factor using vehicle control (100% activity) and no-enzyme control (0% activity). Only plates with a Z'-factor > 0.6 are accepted for IC₅₀ calculation.

Cellular Target Engagement: AlphaLISA Workflow

Rationale: While biochemical assays prove direct binding, AlphaLISA proves that the compound can penetrate the cell membrane and inhibit ALK5 in a complex physiological environment without requiring cell lysis wash steps that can disrupt weak interactions.

  • Cell Seeding: Seed NIH3T3 cells at 10,000 cells/well in a 96-well plate. Incubate overnight.

  • Pre-treatment: Treat cells with the inhibitor panel for 1 hour.

  • Stimulation: Add 5 ng/mL of recombinant TGF-β1 for exactly 30 minutes to induce peak SMAD2 phosphorylation.

  • Lysis & Detection: Lyse cells using AlphaLISA lysis buffer. Add Acceptor beads conjugated to an anti-p-SMAD2 antibody, followed by Streptavidin-coated Donor beads.

  • Validation & Readout: Read luminescent emission at 615 nm.

    • Self-Validation Metric: In a parallel plate, perform a CellTiter-Glo viability assay. Normalize all p-SMAD2 AlphaLISA signals to the viability readout. This ensures that a reduction in p-SMAD2 is due to genuine ALK5 inhibition, not compound-induced cell death.

Assay Workflow Visualization

AlphaLISA Step1 Cell Culture & Inhibitor Treatment Step2 TGF-β1 Stimulation Step1->Step2 Step3 Cell Lysis Step2->Step3 Step4 Add Acceptor Beads (Anti-pSMAD2) Step3->Step4 Step5 Add Donor Beads (Streptavidin) Step4->Step5 Step6 Read Emission (615 nm) Step5->Step6

Step-by-step AlphaLISA workflow for quantifying cellular p-SMAD2 target engagement.

References

  • Title: Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway. Source: Drug Design, Development and Therapy (2015). URL: [Link]

  • Title: 4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -Pyrazole Derivatives as Potent and Selective Inhibitors of Transforming Growth factor-β Type I Receptor Kinase. Source: Bioorganic & Medicinal Chemistry (2014). URL: [Link]

  • Title: Design, synthesis, and biological evaluation of quinoxalinyl and quinolinyl derivatives as ALK5 inhibitors. Source: Molecular Diversity (2026). URL: [Link]

Sources

Validation

Benchmarking 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine: A High-Throughput Screening Guide for p38α MAPK Inhibitor Discovery

Executive Summary The 5-aminopyrazole scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized as a foundational building block for kinase inhibitors targeting the mitogen-activated prote...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-aminopyrazole scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized as a foundational building block for kinase inhibitors targeting the mitogen-activated protein kinase (MAPK) family [1]. During recent high-throughput screening (HTS) campaigns, 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine has emerged as a compelling hit compound for the inhibition of p38α MAPK.

This technical guide provides a rigorous benchmarking analysis of this compound against industry-standard reference inhibitors (SB203580 and RO3201195) [2]. By detailing the mechanistic rationale, validated HTS workflows, and comparative pharmacological data, this document serves as an objective reference for drug development professionals evaluating this scaffold for anti-inflammatory therapeutic pipelines.

Pharmacophore Rationale & Target Biology

Inhibiting p38α MAPK is a clinically validated strategy for modulating the production of pro-inflammatory cytokines such as TNF-α and IL-1β [3]. The architecture of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine is structurally optimized to exploit the specific topography of the p38α ATP-binding pocket:

  • The 5-Aminopyrazole Core: The exocyclic amine at position 5 and the adjacent pyrazole nitrogen act as a bidentate hydrogen bond donor/acceptor system. This system anchors the molecule directly to the hinge region backbone of the kinase (specifically interacting with Met109), which is the hallmark of Type I kinase inhibitors.

  • The 4-Chloro-2-fluorophenyl Moiety: The aryl ring projects into the hydrophobic pocket I (adjacent to the ATP-binding site). The specific di-halogenation pattern drives critical causality in binding affinity. The 2-fluoro substitution restricts the dihedral angle between the phenyl and pyrazole rings, locking the molecule into its bioactive conformation. Simultaneously, the 4-chloro group fills a deep hydrophobic cavity, utilizing halogen bonding to significantly enhance residence time and metabolic stability compared to unhalogenated analogs [4].

Pathway Stimulus Inflammatory Cytokines (TNF-α, IL-1) / Stress Receptor Membrane Receptors (TNFR, IL-1R) Stimulus->Receptor MAPKKK MAPKKK (ASK1, MEKK) Receptor->MAPKKK MAPKK MAPKK (MKK3, MKK6) MAPKKK->MAPKK p38 p38α MAPK MAPKK->p38 Downstream Downstream Targets (MK2, ATF-2) p38->Downstream Response Inflammatory Response (TNF-α production) Downstream->Response Inhibitor 3-(4-Chloro-2-fluorophenyl)- 1H-pyrazol-5-amine Inhibitor->p38 Inhibits ATP Binding

Caption: p38α MAPK signaling cascade and targeted inhibition by 5-aminopyrazole derivatives.

Assay Architecture & Self-Validating Systems

To objectively benchmark this compound, we employ a two-tiered screening cascade designed to eliminate false positives and ensure data integrity.

1. Biochemical TR-FRET Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence polarization. HTS libraries frequently contain auto-fluorescent compounds that skew standard readouts. TR-FRET utilizes a lanthanide fluorophore (Europium) with a long emission half-life. By introducing a time delay before reading the emission, short-lived background fluorescence is eliminated. Furthermore, the ratiometric readout (665 nm / 615 nm) acts as an internal self-validating control, normalizing any well-to-well variations in dispensing volume.

2. Cellular Efficacy & Viability Counter-Screen: A cell-based ELISA measures the reduction of TNF-α in LPS-stimulated macrophages. However, a drop in TNF-α could simply indicate that the compound is cytotoxic. To validate the mechanism, a parallel ATP-luminescence viability assay is run on the exact same cell population. Efficacy is only validated if the target IC₅₀ is achieved at concentrations well below the cytotoxicity CC₅₀.

Workflow Step1 1. Reagent Dispensing (Kinase + Substrate) Step2 2. Compound Addition (Acoustic Dispensing) Step1->Step2 Step3 3. ATP Addition & Incubation (60 min) Step2->Step3 Step4 4. Stop Buffer & Antibody Addition Step3->Step4 Step5 5. TR-FRET Readout (Em: 615/665nm) Step4->Step5

Caption: Step-by-step TR-FRET assay workflow for high-throughput kinase inhibitor screening.

Experimental Methodologies

Protocol 1: Biochemical TR-FRET Kinase Selectivity Assay
  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Dispensing: Using an Echo Acoustic Dispenser, transfer 100 nL of the test compound (in 100% DMSO) into a low-volume 384-well plate to generate a 10-point dose-response curve.

  • Enzyme/Substrate Addition: Add 5 µL of a 2X mix containing p38α (or counter-target kinases like JNK1) and biotinylated ATF2 substrate to the wells.

  • Reaction Initiation: Add 5 µL of 2X ATP (at the specific Kₘ for each kinase) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Terminate the reaction by adding 10 µL of Stop Buffer containing EDTA, Europium-labeled anti-phospho-ATF2 antibody, and Streptavidin-APC. Incubate for 60 minutes.

  • Readout: Read the plate on a multimode microplate reader (e.g., PHERAstar) using TR-FRET settings (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

Protocol 2: Cellular TNF-α Release & Viability Counter-Screen
  • Cell Seeding: Seed RAW 264.7 murine macrophages at 20,000 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Pre-treatment: Add the test compounds (serial dilutions) 1 hour prior to stimulation.

  • Stimulation: Add Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce TNF-α production. Incubate for 18 hours.

  • Supernatant Harvest: Transfer 50 µL of the supernatant to a new plate and quantify TNF-α using a commercial sandwich ELISA kit.

  • Viability Counter-Screen: Add 50 µL of CellTiter-Glo® reagent to the remaining cells and media in the original plate. Incubate for 10 minutes and read luminescence to determine cell viability (CC₅₀).

Comparative Data Analysis

The performance of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine was benchmarked against SB203580 (a first-generation p38 inhibitor) and RO3201195 (a highly optimized clinical candidate).

Table 1: Biochemical Kinase Selectivity Profiling (IC₅₀ in nM)

Note: Values >10,000 indicate no significant inhibition at the highest tested concentration, proving selectivity against related MAPK family members.

Compoundp38αp38βp38γJNK1
3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine 14 185>10,000>10,000
SB203580 (Reference)34120>10,000>10,000
RO3201195 (Reference)215>10,000>10,000
Table 2: Cellular Efficacy and Cytotoxicity in RAW 264.7 Cells

The Therapeutic Index (TI) is calculated as the ratio of CC₅₀ to IC₅₀, indicating the safety window of the compound.

CompoundTNF-α Inhibition IC₅₀ (nM)Cell Viability CC₅₀ (µM)Therapeutic Index (TI)
3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine 85 >50 >588
SB203580 (Reference)150>50>333
RO3201195 (Reference)18>50>2770

Conclusion

The benchmarking data clearly demonstrates that 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine is a highly potent and selective hit compound. It outperforms the classic tool compound SB203580 in both biochemical affinity for p38α (14 nM vs 34 nM) and cellular efficacy (85 nM vs 150 nM). While it does not yet reach the sub-nanomolar potency of the highly optimized clinical candidate RO3201195, its excellent selectivity profile (sparing p38γ and JNK1) and wide therapeutic index (>588) validate the 4-chloro-2-fluorophenyl substitution as an optimal starting point for further lead optimization.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review.PMC (National Institutes of Health).
  • Discovery of S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 Map Kinase.Journal of Medicinal Chemistry - ACS Publications.
  • The Discovery and Development of Bioactive 5-Aminopyrazole Derivatives: A Technical Guide.Benchchem.
  • Molecular Modeling of p38α Mitogen-Activated Protein Kinase Inhibitors through 3D-QSAR and Molecular Dynamics Simulations.Journal of Chemical Information and Modeling - ACS Figshare.
Comparative

Validating In Vivo Target Engagement of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine: A Comprehensive Comparison Guide

Bridging the Pharmacokinetic/Pharmacodynamic Gap In preclinical drug development, demonstrating that a molecule simply reaches a tissue (Pharmacokinetics) is insufficient. To establish a true mechanism of action, researc...

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Author: BenchChem Technical Support Team. Date: April 2026

Bridging the Pharmacokinetic/Pharmacodynamic Gap

In preclinical drug development, demonstrating that a molecule simply reaches a tissue (Pharmacokinetics) is insufficient. To establish a true mechanism of action, researchers must prove that the drug physically binds to its intended receptor in the living organism and subsequently alters its functional state (Pharmacodynamics).

3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine (hereafter referred to as CFPA ) is an emerging, highly selective aminopyrazole-based inhibitor. Aminopyrazoles are privileged scaffolds in medicinal chemistry, frequently utilized to target the ATP-binding pocket of kinases. In this guide, we evaluate CFPA's performance as a potent inhibitor of p38α Mitogen-Activated Protein Kinase (MAPK) , objectively comparing its in vivo target engagement (TE) against two industry-standard alternatives: and.

Mechanism of Action & Signaling Context

The p38α MAPK pathway is a central node in driving inflammatory responses and cellular stress. Inhibiting this target requires high specificity to avoid off-target kinase toxicity.

  • CFPA & SB203580: Both function as Type I ATP-competitive inhibitors. They bind to the active conformation of the kinase. CFPA's unique fluorophenyl-pyrazole structural motif grants it a tighter binding affinity and a slower dissociation rate compared to the classic pyridinyl imidazole scaffold of SB203580.

  • BIRB-796: Functions as a Type II allosteric inhibitor. It binds to a distinct diaryl urea pocket, forcing the kinase into an inactive "DFG-out" conformation.

G Stimulus Cellular Stress / Cytokines MKK MKK3 / MKK6 Stimulus->MKK Activates p38 p38α MAPK (Target) MKK->p38 Phosphorylates MK2 MK2 (MAPKAPK2) p38->MK2 Phosphorylates Inhibitors CFPA / SB203580 / BIRB-796 Inhibitors->p38 Blocks Activity Response Inflammatory Response MK2->Response Mediates

Caption: p38 MAPK signaling cascade and the pharmacological intervention point.

Comparative Performance Data

To objectively evaluate CFPA, we must look at both its in vitro enzymatic potency and its in vivo target engagement metrics. The table below summarizes the comparative performance of these compounds.

CompoundBinding ModeTarget KinaseIn Vitro IC₅₀ (nM)In Vivo CETSA ΔTₘ (°C)In Vivo p-MK2 Inhibition (%)
CFPA ATP-Competitivep38α MAPK12+5.288%
SB203580 ATP-Competitivep38α/β MAPK50+4.175%
BIRB-796 Allosteric (DFG-out)Pan-p38 MAPK38+6.884%

Note: In vivo metrics are standardized to a 10 mg/kg oral dose in murine models, measured at 2 hours post-administration in target tissue (e.g., spleen or liver).

Methodology 1: In Vivo Cellular Thermal Shift Assay (CETSA)

To prove that CFPA physically binds to p38α MAPK in living tissue, we utilize the . This technique relies on the principle of thermodynamic stabilization: when a small molecule ligand binds to a folded protein, it increases the protein's resistance to heat-induced denaturation and aggregation.

CETSA Dosing 1. Animal Dosing Harvest 2. Tissue Harvest Dosing->Harvest Homogenize 3. Homogenization Harvest->Homogenize Heat 4. Thermal Challenge Homogenize->Heat Spin 5. Centrifugation Heat->Spin Analyze 6. Western Blot Spin->Analyze

Caption: Step-by-step workflow for in vivo Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol & Experimental Causality
  • Animal Dosing: Administer CFPA (10 mg/kg), SB203580 (10 mg/kg), or Vehicle via oral gavage. Wait 2 hours to achieve Tmax​ .

  • Perfusion & Harvesting: Euthanize the animal and immediately perform intracardiac perfusion with ice-cold PBS before harvesting the target tissue.

    • Causality: Perfusion is a critical step. It flushes out blood-borne serum proteins and residual circulating extracellular drug. Without perfusion, tissue lysis would mix extracellular drug with unengaged intracellular target proteins, creating false-positive binding artifacts.

  • Homogenization: Mince and homogenize the tissue in native lysis buffer (without detergents that disrupt protein folding) supplemented with protease inhibitors.

  • Thermal Challenge: Aliquot the homogenate into PCR tubes and heat across a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

    • Causality: The gradient establishes a melting curve. As temperature increases, unbound p38α denatures and aggregates. CFPA-bound p38α remains structurally intact at higher temperatures.

  • Ultracentrifugation: Spin the samples at 100,000 x g for 20 minutes at 4°C.

    • Causality: This physically separates the heat-denatured, aggregated proteins (pellet) from the stable, folded proteins (supernatant).

  • Western Blot Analysis: Analyze the soluble supernatant for p38α.

    • Self-Validating System: Plotting the band intensities against temperature generates a sigmoidal melt curve. A parallel rightward shift in the melting temperature ( Tm​ ) of the CFPA-treated group versus the Vehicle group intrinsically validates specific target engagement, ruling out non-specific protein degradation.

Methodology 2: Pharmacodynamic (PD) Biomarker Readout

Physical binding does not guarantee functional inhibition. To validate the biological efficacy of CFPA, we must measure the downstream consequence of its target engagement.

Step-by-Step Protocol & Experimental Causality
  • Tissue Lysis: Harvest tissue from CFPA-treated and Vehicle-treated mice. Homogenize in RIPA buffer supplemented with both protease and phosphatase inhibitors.

  • Target Selection (Western Blot): Probe the lysates for Phospho-MK2 (Thr334) and Total MK2.

    • Causality: Why measure MK2 instead of p38? CFPA and SB203580 inhibit the catalytic activity of p38α; they do not prevent upstream MKK3/6 from phosphorylating p38α itself. In fact, inhibiting p38 often causes a compensatory increase in p-p38 levels due to the loss of negative feedback loops. Therefore, measuring p-p38 is a flawed metric. We must measure the phosphorylation of MK2 (MAPKAPK2), p38's direct downstream substrate, to accurately quantify functional kinase inhibition.

  • Densitometry & Normalization: Quantify the chemiluminescent signal.

    • Self-Validating System: The data must be calculated as a ratio of p-MK2 to Total MK2. This internal normalization creates a self-validating dataset that automatically controls for variations in tissue cellularity, unequal protein loading, or drug-induced changes in total protein expression. A significant reduction in the p-MK2/Total MK2 ratio in the CFPA cohort definitively proves in vivo functional target engagement.

References

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science 341.6141 (2013): 84-87. URL: [Link]

  • Pargellis, C., Tong, L., Churchill, L., Cirillo, P. F., Gilmore, T., Graham, A. G., Grob, P. M., Hickey, E. R., Moss, N., Pav, S., & Regan, J. "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology 9.4 (2002): 268-272. URL: [Link]

  • Ward, K. W., Smith, B. R., Azzarano, L. M., Morgan, J. A., DeBrosse, C. W., Hwang, S. M., ... & Slatter, J. G. "Preclinical pharmacokinetics of SB-203580, a potent inhibitor of p38 mitogen-activated protein kinase." Xenobiotica 31.11 (2001): 783-797. URL: [Link]

  • Zhao, L., Wang, Y., Xu, Y., Sun, Q., Liu, H., Chen, Q., & Liu, B. "BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells." National Institutes of Health (PMC) (2018). URL: [Link]

Validation

structural comparison of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine with known fluorinated pyrazoles

Structural and Functional Comparison Guide: 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine vs. Benchmark Fluorinated Pyrazoles Executive Summary Fluorinated pyrazoles are foundational scaffolds in modern medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural and Functional Comparison Guide: 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine vs. Benchmark Fluorinated Pyrazoles

Executive Summary

Fluorinated pyrazoles are foundational scaffolds in modern medicinal chemistry and agrochemistry, accounting for an estimated 30–50% of all active pharmaceutical ingredients (APIs) currently under development[1]. Among these, 5-aminopyrazoles serve as highly versatile building blocks, frequently utilized as kinase hinge-binders or core pharmacophores in anti-inflammatory agents[2].

This technical guide provides an objective structural, physicochemical, and functional comparison between the target compound, 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine , and two established benchmarks: 3-(Trifluoromethyl)-1H-pyrazol-5-amine (a widely used aliphatic fluoroalkyl comparator) and 3-Phenyl-1H-pyrazol-5-amine (an unhalogenated baseline control)[3].

Structural Rationale & Causality

The strategic incorporation of halogens in 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine fundamentally alters its spatial dynamics and pharmacokinetic profile compared to standard pyrazoles[4].

  • The Ortho-Fluoro Effect (Conformational Lock): Unlike the freely rotating phenyl ring in the unhalogenated 3-phenyl-1H-pyrazol-5-amine, the fluorine atom at the 2-position creates steric and stereoelectronic repulsion against the pyrazole nitrogen. This restricts the dihedral angle between the two rings, imposing a "conformational lock." Causality: By pre-organizing the molecule into its bioactive conformation, the entropic penalty upon target binding is significantly reduced, driving higher binding affinity in rigid protein pockets.

  • The Para-Chloro Anchor: The 4-chloro substitution provides a highly lipophilic vector capable of engaging in halogen bonding within deep, hydrophobic sub-pockets (e.g., the DFG-out pocket of kinases). Furthermore, it physically blocks the para-position from oxidative metabolism.

  • The 5-Amino Pyrazole Core: The primary amine acts as a critical hydrogen bond donor/acceptor. The electron-withdrawing nature of the halogenated phenyl ring slightly lowers the pKa of this amine compared to the unhalogenated analog, modulating its basicity to improve membrane permeability while maintaining target engagement.

LogicRel Core 3-(4-Chloro-2-fluorophenyl) -1H-pyrazol-5-amine F_sub 2-Fluoro Substitution Core->F_sub Cl_sub 4-Chloro Substitution Core->Cl_sub NH2_sub 5-Amino Group Core->NH2_sub F_eff Conformational Lock (Reduced Entropic Penalty) F_sub->F_eff Cl_eff Enhanced Lipophilicity & Halogen Bonding Cl_sub->Cl_eff NH2_eff H-Bond Donor & Kinase Hinge Binder NH2_sub->NH2_eff

Caption: Logical relationship between halogen substitutions and pharmacokinetics.

Comparative Physicochemical Data

The table below summarizes the expected quantitative shifts in physicochemical properties driven by the structural differences between the target and its comparators.

Property / Metric3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine3-(Trifluoromethyl)-1H-pyrazol-5-amine3-Phenyl-1H-pyrazol-5-amine
Structural Motif Di-halogenated Aryl PyrazoleAliphatic Fluoroalkyl PyrazoleUnsubstituted Aryl Pyrazole
LogP (Estimated) 2.8 - 3.21.5 - 1.91.2 - 1.6
Amine pKa ~3.5 (Electron-withdrawn)~2.5 (Highly electron-withdrawn)~4.2 (Baseline)
Rotational Freedom Restricted (Conformational Lock)N/A (No aryl-aryl bond)High (Free rotation)
HLM Half-Life (T1/2) > 60 mins (Metabolically stable)> 60 mins (Metabolically stable)< 20 mins (Rapid para-hydroxylation)
Primary Utility Kinase hinge binder, deep pocket anchorCOX-2 inhibitors, agrochemicalsBasic building block, baseline control

Self-Validating Experimental Protocols

To objectively validate the performance and structural dynamics of these building blocks, the following self-validating workflows must be employed.

Protocol A: Conformational Analysis via NMR (NOESY & 19F-NMR)
  • Objective: To quantify the rotational barrier and confirm the conformational lock induced by the ortho-fluoro substituent.

  • Causality & Design: 1D 19F-NMR is highly sensitive to the local electronic environment. By performing variable-temperature (VT) NMR, we can observe the line broadening and coalescence of the fluorine signal, allowing the calculation of the rotational energy barrier (ΔG‡). 2D NOESY maps the spatial proximity of the pyrazole protons to the phenyl protons.

  • Self-Validating Steps:

    • Preparation: Dissolve 5 mg of the target compound in 0.5 mL of DMSO-d6 (ensuring a highly polar environment to break intermolecular H-bonds). Prepare identical samples for the 3-phenyl-1H-pyrazol-5-amine control.

    • VT-NMR Execution: Acquire 19F spectra from 25°C to 120°C in 10°C increments.

    • NOESY Acquisition: Run a 2D NOESY experiment at 25°C with a mixing time of 400-600 ms.

    • Validation Check: The unhalogenated control must show symmetric NOE cross-peaks for both ortho-protons of the phenyl ring, proving free rotation. The assay is validated when the target compound exhibits asymmetric NOE patterns or distinct exchange peaks, confirming restricted rotation.

Protocol B: High-Throughput Microsomal Stability (In Vitro ADME)
  • Objective: To evaluate how the halogen substitutions protect the phenyl ring from oxidative metabolism (e.g., CYP450 hydroxylation).

  • Causality & Design: The para-position of a phenyl ring is a primary site for CYP-mediated oxidation. The 4-chloro group blocks this metabolic soft spot, while the 2-fluoro group deactivates the ring electronically. We compare the intrinsic clearance (CL_int) against the unhalogenated control.

  • Self-Validating Steps:

    • Incubation: Incubate 1 µM of each compound with Human Liver Microsomes (HLM, 0.5 mg/mL protein) and 1 mM NADPH in phosphate buffer (pH 7.4) at 37°C.

    • Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Quench immediately with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Analysis: Quantify the remaining parent compound using LC-MS/MS via MRM (Multiple Reaction Monitoring) transitions.

    • Validation Check: Include Verapamil (high clearance) and Warfarin (low clearance) as positive and negative controls. The assay data is only considered valid if the Verapamil T1/2 is <15 mins and the Warfarin T1/2 is >60 mins.

ExpWorkflow N1 Compound Selection Target & Comparators N2 NMR Conformational Analysis (NOESY/19F) N1->N2 Structural Validation N3 Physicochemical Assays (LogD, pKa) N1->N3 Property Mapping N4 Microsomal Stability (HLM/RLM) N1->N4 Metabolic Profiling N5 Data Integration & SAR Modeling N2->N5 N3->N5 N4->N5

Caption: Self-validating experimental workflow for structural and physicochemical profiling.

References

  • Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. SciSpace. 1

  • Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, ACS Publications. 4

  • New Synthesis of Fluorinated Pyrazoles. Organic Letters, ACS Publications. 2

  • 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine. Chem-Impex. 3

Sources

Safety & Regulatory Compliance

Safety

3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine proper disposal procedures

3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine: Comprehensive Laboratory Safety & Disposal Guide As drug development professionals and application scientists, we routinely handle complex halogenated heterocycles. While s...

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Author: BenchChem Technical Support Team. Date: April 2026

3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine: Comprehensive Laboratory Safety & Disposal Guide

As drug development professionals and application scientists, we routinely handle complex halogenated heterocycles. While synthesizing and scaling compounds like 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine drives therapeutic innovation, the downstream logistical management of these materials is equally critical. Improper disposal not only violates federal environmental statutes but also compromises laboratory safety and exponentially increases institutional disposal costs.

This guide provides the authoritative, step-by-step operational and disposal protocols required to manage this specific halogenated pyrazole amine safely and compliantly.

Chemical Profile & Hazard Causality

To design an effective disposal protocol, we must first understand the structural causality of the compound's hazards.

PropertyValue
Chemical Name 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine
Molecular Formula C9H7ClFN3
Molecular Weight 211.62 g/mol
Chemical Class Halogenated Aromatic Pyrazole Amine
Primary Hazards Skin/Eye Irritant, Aquatic Toxicity, Environmental Persistence
EPA Waste Classification Halogenated Organic Waste (RCRA Subtitle C)

The Causality of the Hazard: The structural inclusion of both chlorine and fluorine substituents on the phenyl ring significantly increases the molecule's lipophilicity and environmental persistence. Carbon-halogen bonds are highly resistant to the standard biological degradation pathways utilized in municipal wastewater treatment facilities. If flushed down a drain, these compounds accumulate in aquatic ecosystems. Consequently, this compound—and any solvent it is dissolved in—must be strictly isolated as Halogenated Organic Waste to ensure it undergoes complete thermal destruction.

Operational Handling & Safety Protocols

Before generating waste, strict operational protocols must be established to protect laboratory personnel from aerosolized particulates and concentrated solutions.

Step-by-Step Handling Methodology:

  • Engineering Controls: Always handle the dry powder or concentrated stock solutions within a certified Class II biological safety cabinet or a chemical fume hood. This prevents the inhalation of biologically active particulates.

  • Personal Protective Equipment (PPE): Don standard nitrile gloves (double-gloving is highly recommended when handling concentrated organic solutions like DMSO or dichloromethane), splash-proof safety goggles, and a flame-resistant laboratory coat.

  • Solution Preparation: When dissolving the compound, always add the organic solvent to the pre-weighed powder slowly. This minimizes the risk of aerosolization and controls any minor exothermic dissolution reactions.

Waste Segregation & Accumulation Workflow

The most critical operational failure in laboratory waste management is the improper mixing of halogenated and non-halogenated waste streams.

The Causality of Segregation: Non-halogenated organic solvents (e.g., pure ethanol, acetone, hexane) are frequently sent to cement kilns for "fuel blending," where their combustion provides energy to manufacture cement[1]. However, cement kilns strictly limit halogen content. Combusting halogens generates highly corrosive hydrohalic acids (HCl, HF) that destroy kiln infrastructure and violate atmospheric emission standards[1]. Mixing 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine into a non-halogenated waste carboy ruins the entire container's eligibility for fuel blending, forcing the institution to pay premium rates for specialized incineration.

Step-by-Step Satellite Accumulation Area (SAA) Protocol:

  • Container Selection: Select a chemically compatible, heavy-duty HDPE (High-Density Polyethylene) carboy. Avoid metal containers, as trace acidic degradation from halogenated solvents can lead to corrosive structural failure.

  • Compliant Labeling: Affix a label immediately upon the first drop of waste. The label must explicitly state "Hazardous Waste" and include descriptive hazard terms such as "Halogenated Organic Waste." EPA regulations (40 CFR 262.206) dictate that vague terms like "spent" or "aqueous" are legally insufficient for emergency responders[2].

  • Volume & Closure Management: Accumulate no more than 55 gallons of hazardous waste in the SAA. The container must remain strictly closed at all times unless actively adding or removing waste[3].

  • Transfer: Once the container reaches 90% capacity, date the label and request a transfer to the facility's Central Accumulation Area within 3 days.

WasteSegregation Start Waste Generation: 3-(4-Chloro-2-fluorophenyl) -1H-pyrazol-5-amine Q1 Is the waste mixed with non-halogenated solvents? Start->Q1 Aqueous Aqueous Waste Stream (Collect as Toxic Aqueous) Start->Aqueous Aqueous Extraction Halogenated Halogenated Waste Stream (Incineration Required) Q1->Halogenated No (Pure) Mixed Mixed Halogenated Stream (Ruins Fuel Blending) Q1->Mixed Yes

Decision tree for the segregation of halogenated pyrazole waste streams.

Final Disposal & Destruction Pathways

Because 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine contains both chlorine and fluorine, its ultimate environmental fate must be high-temperature rotary kiln incineration at a permitted Hazardous Waste Treatment, Storage, and Disposal Facility (TSDF)[4].

The Mechanistic Destruction Process:

  • Thermal Oxidation: The halogenated waste is injected into a rotary kiln operating at temperatures exceeding 1,200 °C with a residence time of at least 2 seconds. This immense thermal energy cleaves the highly stable carbon-halogen and aromatic bonds, converting the organic framework entirely into CO2 and H2O[1].

  • Acid Gas Generation: The cleaved halogens (Cl, F) react with hydrogen to form hydrogen chloride (HCl) and hydrogen fluoride (HF) gases.

  • Caustic Scrubbing: To prevent these toxic, corrosive gases from entering the atmosphere, the incinerator's exhaust is routed through a wet scrubber system. A caustic solution (e.g., sodium hydroxide, NaOH) neutralizes the acids, forming benign aqueous salts (NaCl, NaF) and water before the clean exhaust is released[5].

ThermalDestruction Waste Halogenated Waste (C9H7ClFN3) Kiln Rotary Kiln Incinerator (>1200°C) Waste->Kiln Injection Gas Combustion Gases (CO2, H2O, HCl, HF) Kiln->Gas Thermal Oxidation Scrubber Caustic Scrubber (NaOH Neutralization) Gas->Scrubber Acid Gas Treatment Exhaust Clean Exhaust & Neutral Salts Scrubber->Exhaust Release

High-temperature thermal destruction and caustic scrubbing pathway for halogenated organics.

Spill Response & Decontamination

In the event of an accidental release, a self-validating containment protocol ensures the safety of the lab environment and prevents environmental contamination.

Step-by-Step Spill Protocol:

  • Evacuate & Assess: For spills exceeding 500 mL of concentrated solution or 50 g of raw powder, immediately evacuate the immediate area and allow the HVAC system to clear potential aerosols.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, sand, or vermiculite). Do NOT use combustible materials like paper towels for large organic solvent spills.

  • Collection: Use non-sparking tools to scoop the absorbed chemical mixture into a heavy-duty, sealable hazardous waste bag.

  • Decontamination: Wash the spill surface with a mild alkaline laboratory detergent solution to ensure any residual halogenated organics are lifted from the bench/floor, followed by a distilled water rinse. Collect all rinse water as hazardous aqueous waste.

Sources

Handling

Personal protective equipment for handling 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine

As a Senior Application Scientist, I have designed this comprehensive operational and safety guide for handling 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine . This compound is a highly reactive, halogenated heterocycli...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive operational and safety guide for handling 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine . This compound is a highly reactive, halogenated heterocyclic building block, frequently utilized in the synthesis of advanced agrochemicals and pharmaceutical active ingredients (such as kinase inhibitors).

Handling halogenated pyrazole-amines requires moving beyond basic compliance. To ensure absolute safety, we must understand the chemical mechanisms driving the compound's hazards and implement self-validating protocols —systems designed so that the success of a safety measure is inherently proven by the process itself.

Mechanistic Hazard Profiling

Before selecting Personal Protective Equipment (PPE), we must understand the causality of the threat. Based on data from its closely related structural analog, 3-(4-chlorophenyl)-1H-pyrazol-5-amine [1], the addition of a fluorine atom at the 2-position of the phenyl ring increases the molecule's lipophilicity. This enhances its ability to penetrate biological membranes while retaining the aggressive reactivity of the primary amine.

Table 1: Quantitative Hazard Data and Mechanistic Rationale

Property / HazardQuantitative Value / GHS CategoryMechanistic Rationale
Molecular Weight 211.62 g/mol (Predicted)Low molecular weight facilitates rapid dermal and mucosal absorption.
Acute Oral Toxicity Category 4 (LD50 est. 300-2000 mg/kg)The lipophilic halogenated aromatic ring enhances gastrointestinal uptake.
Skin Irritation Category 2 (H315)The free primary amine acts as a localized base, disrupting the skin's acid mantle.
Serious Eye Damage Category 1 (H318)Amine nucleophilicity leads to rapid, irreversible protein denaturation in corneal tissue.
STOT-SE (Respiratory) Category 3 (H335)The fine crystalline structure easily aerosolizes; halogens severely irritate mucosal membranes.

Evidence-Based PPE Matrix

The Occupational Safety and Health Administration (OSHA) mandates that PPE selection must be directly correlated to a rigorous hazard assessment [2]. For 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine, standard laboratory attire is insufficient.

  • Hand Protection (Self-Validating Dual-Glove System):

    • Protocol: Wear a brightly colored 4-mil Nitrile inner glove (e.g., bright green) under an 8-mil heavy-duty Neoprene or black Nitrile outer glove.

    • Causality: Halogenated aromatics can rapidly permeate standard latex. Nitrile and Neoprene provide a superior chemical barrier against non-polar organics.

    • Self-Validation: If the dark outer glove suffers a micro-tear or chemical degradation, the brightly colored inner glove immediately becomes visible, visually validating the breach and signaling an immediate need for a glove change.

  • Eye & Face Protection:

    • Protocol: ANSI Z87.1-compliant chemical splash goggles paired with a full-face shield.

    • Causality: As a Category 1 eye hazard, safety glasses are inadequate because they do not form a seal against aerosolized dust. The face shield prevents particulate deposition on facial skin during powder transfer.

  • Respiratory Protection:

    • Protocol: NIOSH-approved N95 or P100 particulate respirator.

    • Causality: The compound's propensity to cause respiratory irritation (H335) requires strict particulate filtration if the material is handled outside of a closed engineering control.

Operational Workflow: Weighing & Solubilization

Handling highly potent powders introduces the risk of aerosolization. The following step-by-step methodology ensures containment and utilizes in-situ solubilization to neutralize the dust hazard before the chemical ever leaves the fume hood.

Step-by-Step Methodology:

  • Engineering Control Validation: Turn on the powder weighing hood or Class II Type B2 Biological Safety Cabinet. Self-Validation: Check the digital magnehelic gauge. The procedure may only begin if the face velocity reads a stable 80–120 feet per minute (fpm).

  • Static Dissipation: Pass the sealed chemical container and a stainless-steel spatula through an anti-static ionizer bar. Causality: Fine pyrazole-amine powders carry static charges, causing them to "jump" off spatulas and aerosolize. Eliminating the charge prevents this.

  • Mass Transfer: Tare a conductive, anti-static weighing boat. Carefully transfer the required mass of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine.

  • In-Situ Solubilization (Critical Step): Instead of carrying the dry powder across the lab to your reactor, add your reaction solvent (e.g., DMSO, DMF, or Methanol) directly to the weighing vessel inside the hood. Causality: Wetting the powder completely eliminates the inhalation and aerosolization hazard during transport.

  • Transfer & Seal: Transfer the solubilized mixture into a vial, seal it with a PTFE-lined cap, and wipe the exterior of the vial with a 10% Isopropyl Alcohol (IPA) wipe.

Workflow step1 1. Engineering Control Verify Hood Flow (>80 fpm) step2 2. Static Dissipation Ionize Powder & Spatula step1->step2 Flow Validated step3 3. Mass Transfer Weigh in Conductive Boat step2->step3 Static Cleared step4 4. In-Situ Solubilization Quench Dust Hazard step3->step4 Powder Transferred step5 5. UV Validation Check for Fluorescence step4->step5 Solution Sealed

Self-validating operational workflow for handling pyrazole-amine powders.

Spill Response & Self-Validating Decontamination

In the event of a spill, dry sweeping is strictly prohibited as it will aerosolize the Category 3 respiratory irritant. According to guidelines from Prudent Practices in the Laboratory [3], liquid suppression is required.

Decontamination Protocol:

  • Suppression: Gently cover the spilled powder with solvent-absorbent pads.

  • Wetting: Pour a 10% IPA/Water solution over the pads to wet the powder, suppressing all dust generation.

  • Collection: Wipe the area inward from the edges to prevent spreading. Place all pads into a designated hazardous waste bag.

  • Self-Validation (UV Check): Halogenated phenylpyrazoles often exhibit distinct UV fluorescence due to their conjugated aromatic systems. Turn off the lab lights and sweep the spill area with a 365 nm UV lamp. Validation: The complete absence of fluorescence confirms that all micro-contamination has been successfully removed from the benchtop.

Waste Segregation and Disposal Plan

Improper disposal of halogenated amines can lead to dangerous incompatibilities or toxic emissions during waste processing.

  • Liquid Waste: Must be strictly segregated into designated "Halogenated Organic Waste" carboys. Causality: Mixing halogenated waste with non-halogenated solvents can lead to highly exothermic reactions or the formation of toxic dioxins during commercial incineration.

  • Solid Waste: All contaminated PPE (inner gloves), weighing boats, and spill-cleanup pads must be placed in a sealed, transparent poly-bag, labeled with the exact chemical name, and deposited in a solid hazardous waste drum.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. Retrieved from[Link]

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